1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQMALYLVMPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577579 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137958-96-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, a halogenated α-hydroxy acetophenone derivative of significant interest in synthetic and medicinal chemistry. While not extensively documented as a final product, its role as a versatile synthetic intermediate is crucial. This document delineates its fundamental physicochemical properties, outlines detailed synthesis protocols via the halogenation of 2',4'-dichloroacetophenone and subsequent hydrolysis, and explores its analytical characterization. Furthermore, this guide discusses the reactivity and stability of this compound and highlights its potential applications, particularly as a building block in the development of novel therapeutic agents. Safety considerations for handling the compound and its precursors are also addressed to ensure safe laboratory practices.
Introduction
This compound, also known as 2',4'-dichloro-α-hydroxyacetophenone, belongs to the class of α-hydroxy ketones. These structural motifs are prevalent in numerous biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of a dichlorinated phenyl ring and a reactive α-hydroxy ketone functionality makes this compound a valuable precursor for creating diverse molecular architectures. Its utility is particularly noted in the construction of heterocyclic compounds and other complex organic molecules relevant to drug discovery.[3] This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound and its derivatives.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound and its Precursors
| Property | 2',4'-Dichloroacetophenone | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | This compound (Predicted) |
| Molecular Formula | C₈H₆Cl₂O | C₈H₅BrCl₂O | C₈H₆Cl₂O₂ |
| Molecular Weight | 189.04 g/mol | 267.94 g/mol | 205.04 g/mol |
| Appearance | Colorless to yellow-brown solid | Not widely reported | Likely a solid |
| Melting Point | 33-34 °C | Not widely reported | Not widely reported |
| Boiling Point | 140-150 °C at 15 mmHg | Not widely reported | Not widely reported |
| Solubility | Soluble in chloroform, methanol (slightly) | Soluble in organic solvents | Likely soluble in polar organic solvents |
Synthesis and Purification
The most logical and commonly employed synthetic route to this compound involves a two-step process starting from the commercially available 2',4'-dichloroacetophenone.
Figure 1: General synthesis pathway for this compound.
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
The first step is the α-bromination of 2',4'-dichloroacetophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a more reactive intermediate.
Experimental Protocol:
-
To a solution of 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether, add bromine (0.1 mol) dropwise with stirring.[4]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, wash the organic phase sequentially with 100 mL of water and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.[4]
Causality Behind Experimental Choices:
-
Solvent: Ethyl ether is a common solvent for bromination reactions as it is relatively inert and allows for easy work-up.
-
Reagent: Elemental bromine is a standard reagent for the α-bromination of ketones.
-
Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, preventing over-reaction.
-
Work-up: The aqueous wash removes any unreacted bromine and hydrogen bromide formed during the reaction. Brine helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Anhydrous sodium sulfate is a neutral drying agent suitable for this compound. Evaporation under reduced pressure removes the volatile solvent to isolate the product.
Step 2: Synthesis of this compound
The second step involves the hydrolysis of the α-bromo ketone to the desired α-hydroxy ketone. This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide or a related nucleophile.
Experimental Protocol:
A general procedure for the hydrolysis of an α-bromo acetophenone is as follows, which can be adapted for 2-bromo-1-(2,4-dichlorophenyl)ethanone:
-
Dissolve the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone in a mixture of methanol and water.
-
Add sodium bicarbonate (NaHCO₃) to the solution and heat the mixture at 60 °C with vigorous stirring for several hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.[5]
-
The filtrate can be concentrated under reduced pressure to remove methanol.
-
The aqueous residue can then be extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of methanol and water is used to dissolve both the organic substrate and the inorganic base.
-
Base: Sodium bicarbonate is a mild base, which helps to neutralize the HBr formed during the reaction and promotes the hydrolysis without causing significant side reactions.
-
Heating: Heating the reaction mixture increases the rate of the substitution reaction.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Analytical Characterization
The structure and purity of this compound and its intermediates would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | 2',4'-Dichloroacetophenone | This compound (Expected) |
| ¹H NMR | Aromatic protons and a singlet for the methyl protons. | Aromatic protons, a singlet for the methylene protons adjacent to the hydroxyl and carbonyl groups, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon. | Peaks for the carbonyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1680-1700 cm⁻¹).[6] | A strong absorption band for the C=O stretch and a broad absorption for the O-H stretch (around 3200-3600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. | A molecular ion peak corresponding to its molecular weight, showing the characteristic isotopic pattern for two chlorine atoms. |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the α-hydroxy ketone functionality. The hydroxyl group can be further functionalized, for example, through esterification or etherification. The carbonyl group is susceptible to nucleophilic attack and can be used in various condensation reactions to form heterocyclic structures.
The compound should be stored in a cool, dry place away from strong oxidizing agents. Stability under normal laboratory conditions is expected to be good, though prolonged exposure to light and air should be avoided to prevent degradation.
Applications in Research and Drug Development
α-Hydroxy acetophenones are valuable building blocks in medicinal chemistry.[2] They serve as precursors for the synthesis of a wide range of biologically active compounds, including:
-
Antifungal Agents: The core structure can be elaborated to synthesize imidazole and triazole-based antifungal drugs.
-
Anticancer and Anti-inflammatory Agents: The α-hydroxy ketone moiety is a key pharmacophore in some classes of enzyme inhibitors.[7]
-
Heterocyclic Synthesis: It is a versatile starting material for the synthesis of various heterocyclic systems like oxazoles, imidazoles, and quinoxalines, which are prevalent in many pharmaceuticals.[3]
Figure 2: Potential applications of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[8]
The precursor, 2',4'-dichloroacetophenone, is classified as harmful if swallowed.[8] Similar hazards should be assumed for the hydroxylated derivative until specific data is available.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis from readily available starting materials is straightforward, proceeding through a stable bromo-intermediate. The presence of the dichlorophenyl ring and the α-hydroxy ketone functionality provides multiple points for further chemical modification, making it a highly attractive building block for the synthesis of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry. Further research to fully characterize this compound and explore its synthetic utility is warranted.
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PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
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An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Analysis, and Application
This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-hydroxyethanone, a pivotal chemical intermediate in pharmaceutical development. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis protocols, analytical methodologies, and its significant role in the creation of modern therapeutics. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.
Introduction and Significance
This compound, also known as 2',4'-dichloro-2-hydroxyacetophenone, is a substituted α-hydroxy ketone. Its significance in the pharmaceutical industry is primarily as a key building block and a known metabolite. The presence of a dichlorinated phenyl ring, a carbonyl group, and a primary alcohol functional group makes it a versatile precursor for more complex molecules.
Most notably, this compound is a critical intermediate in the synthesis of several azole antifungal agents. For instance, it is a precursor to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral intermediate for the synthesis of Luliconazole.[1][2] Furthermore, it is structurally related to metabolites of drugs like isoconazole, making its analytical determination crucial for metabolism and pharmacokinetic studies.[3][4]
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dichlorophenyl)-2-hydroxyethanone | [5] |
| Synonyms | 2',4'-Dichloro-2-hydroxyacetophenone, 2,4-Dichlorobenzoylcarbinol | [5] |
| CAS Number | 67829-04-3 | [5] |
| Molecular Formula | C₈H₆Cl₂O₂ | [5] |
| Molecular Weight | 205.04 g/mol | [5] |
Chemical Structure
The structure of this compound features a central ethanone core. The carbonyl carbon is bonded to a 2,4-dichlorophenyl group and a hydroxymethyl group (-CH₂OH).
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol
This protocol describes the synthesis via α-bromination followed by hydrolysis.
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
-
Rationale: The α-carbon of the ketone is acidic and can be readily halogenated. Bromine is a common and effective reagent for this transformation. The reaction is often carried out in a solvent like methanol or acetic acid.
-
Procedure:
-
Dissolve 1 mole of 2',4'-dichloroacetophenone in a suitable solvent (e.g., 500 mL of methanol) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 1 mole of bromine (Br₂) dropwise from the dropping funnel over 1-2 hours while maintaining the temperature. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-cold water (1 L) to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone under vacuum.
-
Step 2: Hydrolysis to this compound
-
Rationale: The bromo-intermediate is an excellent substrate for Sₙ2 reactions. Hydrolysis, typically using a weak base like sodium bicarbonate or by reaction with water in a suitable solvent system, replaces the bromine atom with a hydroxyl group.
-
Procedure:
-
Suspend the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 mole) in a mixture of acetone (1 L) and water (500 mL).
-
Add sodium bicarbonate (NaHCO₃, 1.2 moles) in portions to the suspension.
-
Heat the mixture to reflux (around 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a solvent system like ethanol/water or toluene to obtain pure this compound.
-
Structural Elucidation and Analytical Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Workflow Overview
Caption: Workflow for analytical characterization.
Spectroscopic Data Summary
The following tables summarize the expected data from key analytical techniques.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.8 (d) | Doublet | Aromatic H (position 6, ortho to C=O) |
| ~7.5 (d) | Doublet | Aromatic H (position 3, ortho to Cl) | |
| ~7.4 (dd) | Doublet of doublets | Aromatic H (position 5) | |
| ~4.8 (s) | Singlet | -CH₂- | |
| ~3.5 (br s) | Broad singlet | -OH | |
| ¹³C NMR | ~195 | - | C=O (Carbonyl) |
| ~138 | - | Aromatic C-Cl | |
| ~136 | - | Aromatic C-Cl | |
| ~132 | - | Aromatic C-H | |
| ~131 | - | Aromatic C-C=O | |
| ~130 | - | Aromatic C-H | |
| ~128 | - | Aromatic C-H | |
| ~68 | - | -CH₂OH |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1690 - 1670 | C=O stretch | Ketone (Aryl) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1100 - 1000 | C-O stretch | Alcohol |
| 850 - 750 | C-Cl stretch | Aryl Halide |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Notes |
| 204/206/208 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| 173/175/177 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 175/177 | [C₇H₃Cl₂O]⁺ | Dichlorobenzoyl cation. |
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for determining the purity of the final product.
-
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a moderately polar compound that can be well-retained and resolved on a C18 stationary phase using a polar mobile phase. UV detection is effective due to the presence of the chromophoric dichlorophenyl ketone system. [6]* Procedure:
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.
-
-
Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
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An In-depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
This guide provides a comprehensive exploration of the synthetic pathways leading to 1-(2,4-dichlorophenyl)-2-hydroxyethanone, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of this compound
This compound, an α-hydroxy ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor to several imidazole-based antifungal agents, including miconazole, econazole, and luliconazole.[1][2][3] The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final drug molecule, making the controlled synthesis of this intermediate a subject of considerable interest.
Part 1: Primary Synthesis Pathway - A Two-Step Approach
The most prevalent and industrially scalable method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of 1,3-dichlorobenzene followed by the hydrolysis of the resulting α-halo ketone.
Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,4-dichlorophenyl)ethanone
The initial step is the electrophilic aromatic substitution of 1,3-dichlorobenzene with chloroacetyl chloride.[4] This reaction, a classic Friedel-Crafts acylation, is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[5][6][7]
Mechanism of Action:
The reaction is initiated by the formation of a highly electrophilic acylium ion.[8][9] The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion.[6] This potent electrophile is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.[9] The directing effects of the two chlorine atoms on the benzene ring favor substitution at the position para to one chlorine and ortho to the other, leading to the desired 2,4-dichloro substitution pattern on the resulting ketone. The reaction is completed by the deprotonation of the intermediate arenium ion, which restores aromaticity and regenerates the catalyst.[5][9] However, the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[5]
Experimental Protocol: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
-
Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas) is charged with anhydrous aluminum chloride and 1,3-dichlorobenzene, which can also serve as the solvent.[10]
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (typically 0-5 °C) using an ice bath to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 45-60°C for a specified period (e.g., 30 minutes to a few hours) to ensure the completion of the reaction.[10][11]
-
Work-up: The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-hexane to yield colorless crystals.[10]
Step 2: Hydrolysis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
The second step involves the conversion of the α-chloro ketone to the desired α-hydroxy ketone. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide ion.
Mechanism of Action:
This reaction proceeds via a nucleophilic substitution mechanism. The hydroxide ion (from an aqueous base) attacks the electrophilic carbon atom bearing the chlorine. The halogen atom is a good leaving group, facilitating its displacement to form the alcohol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The 2-chloro-1-(2,4-dichlorophenyl)ethanone is dissolved in a suitable solvent mixture, such as aqueous methanol.[10]
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added to the solution.[12] The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by techniques like Thin Layer Chromatography - TLC).
-
Work-up: The reaction mixture is neutralized with a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, washed with water and brine, and dried. The solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.
Diagram of the Primary Synthesis Pathway
Caption: Primary two-step synthesis of this compound.
Part 2: Alternative Synthetic Strategies
While the two-step method is common, other pathways have been explored to synthesize α-hydroxy ketones.
Direct α-Hydroxylation of Ketones
An alternative approach involves the direct α-hydroxylation of 1-(2,4-dichlorophenyl)ethanone. This bypasses the need for a halogenated intermediate. One such method utilizes Oxone® and trifluoroacetic anhydride in the presence of a catalytic amount of iodobenzene.[13] This process achieves the hydroxylation at the α-position under mild, metal-free conditions.[13] The reaction is believed to proceed through an in-situ generated iodine(III) species which facilitates the hydroxylation.[13]
Biocatalytic Reduction of α-Keto Aldehydes
For the synthesis of enantiomerically pure (S)- or (R)-1-(2,4-dichlorophenyl)-2-hydroxyethanone, biocatalytic methods offer a green and highly selective alternative. These methods often involve the asymmetric reduction of a precursor ketone. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug luliconazole, can be prepared by the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase enzyme.[2][14][15]
Data Summary
| Synthesis Step | Key Reagents | Typical Yield | Purity | Reference |
| Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Chloroacetyl Chloride, AlCl₃ | ~95% | High after recrystallization | [10] |
| Hydrolysis of α-Chloro Ketone | 2-Chloro-1-(2,4-dichlorophenyl)ethanone, NaOH/KOH | Good | High after purification | [12] |
| Bioreduction to (S)-enantiomer | 2-Chloro-1-(2,4-dichlorophenyl)ethanone, Ketoreductase | >99% conv. | >99% enantiomeric excess (ee) | [15] |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.
-
Chloroacetyl Chloride: This substance is highly corrosive, toxic if inhaled or in contact with skin, and reacts violently with water.[16][17][18][19] It is also a lachrymator.[16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[16]
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with water, releasing heat and hydrogen chloride gas.[20] It should be handled in a dry environment.[20]
-
1,3-Dichlorobenzene: This compound is harmful and an environmental hazard.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17][20]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the primary synthesis pathway.
Conclusion
The synthesis of this compound is a well-established process that is fundamental to the production of several important antifungal medications. While the Friedel-Crafts acylation followed by hydrolysis remains a robust and high-yielding route, ongoing research into alternative methods, particularly biocatalysis, offers promising avenues for more sustainable and stereoselective syntheses. A thorough understanding of the reaction mechanisms, experimental parameters, and safety precautions is essential for the successful and safe execution of these synthetic pathways in a research and development setting.
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Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]
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Wei, T.-Y., Tang, J.-W., Ni, G.-W., Wang, H.-Y., Yi, D., Zhang, F.-L., & Chen, S.-X. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 1973-1980. Retrieved from [Link]
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Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). Retrieved January 14, 2026, from [Link]
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Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2019). ACS Publications. Retrieved from [Link]
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Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Meneguzzo, E. (2009). Process for the preparation of aromatic alpha-hydroxy ketones. Retrieved from [Link]
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Swathy, K. J., Saranya, P. V., & Gopinathan, A. (n.d.). Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. ResearchGate. Retrieved from [Link]
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Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - SciELO México. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. (2019). Retrieved from [Link]
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An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and its Derivatives: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-hydroxyethanone and its closely related, industrially significant derivatives. Due to the limited availability of information on the parent compound, this document will focus on the synthesis, characterization, and application of its immediate precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, and its chiral reduction product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of the antifungal agent Luliconazole.[1][2]
This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and analytical chemistry.
Introduction and Core Concepts
The parent compound, this compound, belongs to the family of α-hydroxy ketones, which are valuable building blocks in organic synthesis. The presence of the dichlorophenyl group significantly influences the reactivity and physicochemical properties of the molecule.
Physicochemical Properties
The properties of the key related compounds are summarized in the table below. These properties are essential for designing synthesis and purification protocols, as well as for understanding the compounds' behavior in various analytical methods.
| Property | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| Molecular Formula | C₈H₅Cl₃O | C₈H₇Cl₃O |
| Molecular Weight | 223.49 g/mol | 225.50 g/mol |
| Appearance | White to off-white crystalline powder | Not explicitly stated, likely a solid or oil |
| Melting Point | 58-61 °C | Not available |
| Boiling Point | 288.6 °C at 760 mmHg | Not available |
| Flash Point | 155.2 °C | Not available |
| Solubility | Insoluble in water | Not explicitly stated, likely sparingly soluble in water |
Data compiled from various chemical supplier safety data sheets.
Synthesis and Manufacturing
The synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a prime example of a chemoenzymatic process, which combines traditional chemical synthesis with highly selective biocatalysis to achieve a desired stereochemical outcome.
Chemical Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone
The synthesis of the starting material, 2-chloro-1-(2,4-dichlorophenyl)ethanone, typically involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Biocatalytic Reduction to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is efficiently carried out using a carbonyl reductase.[2] This enzymatic approach offers high enantioselectivity, leading to the desired (S)-enantiomer with an enantiomeric excess (ee) of over 99%.[1]
A notable example is the use of a recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri.[1] The reaction is typically performed in a buffered aqueous solution with a co-solvent like isopropanol, which also serves as a sacrificial reductant for cofactor regeneration (NADP⁺ to NADPH).
Experimental Protocol: Enzymatic Reduction
-
Reaction Setup: A buffered solution (e.g., phosphate buffer, pH 6.0-8.0) is prepared.[2]
-
Addition of Reactants: 2-chloro-1-(2,4-dichlorophenyl)ethanone is added to the buffer, with final concentrations ranging from 100-300 g/L.[2]
-
Enzyme and Cofactor: The carbonyl reductase (e.g., from Lactobacillus kefiri) and a catalytic amount of the cofactor (NADP⁺) are introduced.[1][2]
-
Co-solvent: Isopropanol is added (5-30% v/v) to aid in substrate solubility and cofactor regeneration.[2]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (20-40 °C) with agitation for 5-24 hours.[2]
-
Work-up and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated to yield the crude product, which can be further purified by chromatography if necessary.
Caption: Biocatalytic reduction to the (S)-enantiomer.
Analytical Characterization
The purity and identity of this compound derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for monitoring the progress of the synthesis and for determining the purity and enantiomeric excess of the final product.
Protocol: Chiral HPLC Analysis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol [2]
-
Column: CHIRALPAK IA-3 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Column Temperature: 30 °C[2]
-
Sample Preparation: The sample is dissolved in ethanol at a concentration of 10 mg/mL.[2]
This method allows for the separation of the (R) and (S) enantiomers, enabling the accurate determination of the enantiomeric excess.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the target compound and to identify any impurities.
Applications in Drug Development
The primary application of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is as a key intermediate in the synthesis of Luliconazole, a topical antifungal agent.[1][2] The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug product.
Safety and Handling
Working with chlorinated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Handle these compounds in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
-
References
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PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. Retrieved from [Link]
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A Spectroscopic Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Elucidating Structure Through NMR, IR, and MS
This technical guide provides an in-depth analysis of the spectroscopic data for the α-hydroxy ketone, 1-(2,4-dichlorophenyl)-2-hydroxyethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing a framework for deductive structural elucidation.
Introduction
This compound is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. As an α-hydroxy ketone, it possesses two key functional groups—a carbonyl and a hydroxyl group—on adjacent carbon atoms, which impart distinct chemical reactivity and spectroscopic characteristics.[1] Accurate characterization of this molecule is paramount for its application in various synthetic pathways, including its role as a potential intermediate in the synthesis of pharmacologically active compounds. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a complex splitting pattern in the downfield region of the spectrum.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-6' |
| ~7.5 | d | 1H | H-3' |
| ~7.4 | dd | 1H | H-5' |
| ~4.8 | s | 2H | -CH₂- |
| ~3.5 | br s | 1H | -OH |
Causality Behind Assignments:
-
Aromatic Protons (H-3', H-5', H-6'): The protons on the dichlorophenyl ring are deshielded and appear in the aromatic region (~7.4-7.8 ppm). The proton at the H-6' position is expected to be the most downfield due to the ortho proximity to the electron-withdrawing carbonyl group. The splitting pattern will be complex due to spin-spin coupling between the adjacent aromatic protons.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and hydroxyl groups are expected to appear as a singlet around 4.8 ppm. The adjacent hydroxyl proton does not typically cause splitting due to rapid proton exchange.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. It is expected to appear as a broad singlet around 3.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~138 | C-Cl (C-2' or C-4') |
| ~137 | C-Cl (C-4' or C-2') |
| ~133 | C-1' |
| ~131 | C-H (Aromatic) |
| ~130 | C-H (Aromatic) |
| ~127 | C-H (Aromatic) |
| ~68 | -CH₂-OH |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm for aromatic ketones.[2]
-
Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-4') will be shifted downfield.
-
Methylene Carbon (-CH₂-OH): The carbon of the methylene group, being attached to an oxygen atom, will be found in the range of 65-70 ppm.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory.
-
Sample Spectrum: Lower the ATR anvil to press the sample against the crystal and record the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed picture of its molecular structure. By understanding the fundamental principles behind how a molecule's structure influences its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer, researchers can confidently identify and characterize this and other novel compounds. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of halogenated aromatic compounds.
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1-(2,4-Dichlorophenyl)-2-hydroxyethanone: A Versatile Scaffold for Antimicrobial Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an α-hydroxyketone that, while not extensively studied for its direct biological effects, represents a highly valuable and versatile starting material for chemical synthesis. Its structure, featuring a reactive hydroxyethanone group and a lipophilic dichlorophenyl moiety, makes it a key precursor for developing novel therapeutic agents, particularly in the realm of antimicrobial and antifungal drug discovery. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and outlines detailed protocols for leveraging this compound in research and development workflows. We will explore its pivotal role in the synthesis of potent azole antifungals and other bioactive heterocyclic systems, offering field-proven insights into experimental design and future research trajectories.
Core Compound Analysis: Physicochemical Properties and Synthesis
Understanding the fundamental characteristics of this compound is the first step in unlocking its synthetic potential. The presence of the dichlorinated phenyl ring significantly influences its solubility and electronic properties, often enhancing the lipophilicity of its derivatives, which can be crucial for penetrating microbial cell membranes.
Physicochemical Data
The key properties of the core compound are summarized below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₆Cl₂O₂ | PubChem |
| Molecular Weight | 205.04 g/mol | PubChem |
| CAS Number | 27993-56-2 (related structures) | |
| Appearance | Typically a solid at room temperature | General Chemical Knowledge |
| Key Features | α-hydroxyketone, dichlorinated aromatic ring | Structural Analysis |
Retrosynthetic Analysis and Recommended Synthesis Protocol
The synthesis of this compound can be approached through several established organic chemistry routes. A common and reliable method involves the hydroxylation of a corresponding acetophenone precursor.
Causality in Synthesis: The choice of a Friedel-Crafts acylation followed by α-bromination and subsequent hydrolysis is a robust, multi-step pathway that offers high control over the final product. The initial acylation establishes the core dichlorophenyl ethanone structure. The subsequent α-bromination is a standard method for introducing a leaving group adjacent to the carbonyl, which can then be readily displaced by a hydroxide ion in an Sₙ2 reaction to yield the desired α-hydroxyketone.
Potential Research Application: A Gateway to Bioactive Molecules
The primary research application of this compound is its function as a strategic synthetic intermediate. Its chemical architecture is a cornerstone for building more complex molecules with significant biological activity.
dot
Caption: High-level workflow from the core scaffold to lead compound identification.
Keystone Application: Synthesis of Azole Antifungal Agents
The most significant application of this scaffold is in the synthesis of azole antifungal drugs. Many potent antifungal agents, such as Miconazole and Sertaconazole, contain the 1-(2,4-dichlorophenyl)-ethanol moiety linked to an imidazole or other azole ring.[1] The α-hydroxyketone is an ideal precursor for constructing these molecules.
Mechanism of Action Insight: Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5][6] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] By blocking this pathway, azoles disrupt membrane integrity, leading to fungistatic or, at high concentrations, fungicidal effects. The 2,4-dichlorophenyl group plays a crucial role by mimicking the lipophilic side chain of the natural substrate (lanosterol), thereby ensuring high binding affinity to the enzyme's active site.
dot
Caption: Inhibition of ergosterol synthesis by azole antifungals.
Expanding Horizons: Synthesis of Novel Antibacterial Agents
Beyond antifungals, the this compound core can be used to synthesize other classes of antimicrobials. Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogues are known to possess a wide range of biological activities, including antibacterial effects.[7][8][9]
Synthetic Rationale: The α-hydroxyketone can be readily oxidized to the corresponding α-diketone, which is a versatile precursor for various condensation reactions. Alternatively, the ketone can undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The presence of the dichlorophenyl ring can enhance the antibacterial potency of the resulting chalcone derivatives.[8]
Agrochemical and Broader Medicinal Chemistry Applications
The 2,4-dichlorophenyl motif is prevalent in many commercially successful herbicides and pesticides. Therefore, derivatives of this compound are logical candidates for screening in agrochemical discovery programs. Furthermore, in medicinal chemistry, this scaffold serves as an excellent building block for creating libraries of compounds for high-throughput screening against various biological targets, enabling robust structure-activity relationship (SAR) studies.
Experimental Protocols for Bioactivity Screening
To validate the potential of novel derivatives synthesized from the core compound, standardized and reproducible bioactivity assays are essential. The following protocols provide a self-validating framework for assessing antifungal and antibacterial efficacy.
Protocol: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeast susceptibility testing. It determines the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth.
Objective: To determine the MIC of synthesized compounds against pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans).
Materials:
-
Synthesized test compounds, dissolved in DMSO (10 mg/mL stock).
-
Positive control antifungal (e.g., Fluconazole).
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium buffered with MOPS to pH 7.0.
-
Yeast strains (e.g., C. albicans ATCC 90028).
-
Spectrophotometer.
-
Incubator (35°C).
Methodology:
-
Inoculum Preparation:
-
Culture yeast on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to wells 1 through 11. This halves the drug concentration to the final test concentrations and achieves the target inoculum density.
-
Add 100 µL of RPMI-1640 (without inoculum) to well 12.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.
-
Data Interpretation: Lower MIC values indicate higher antifungal potency. The results can be used to compare the efficacy of different derivatives and establish SAR.
| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Derivative A | 4 | 8 |
| Derivative B | 16 | 32 |
| Fluconazole | 1 | 4 |
| Growth Control | >64 | >64 |
Protocol: Antibacterial Screening (Broth Microdilution)
This protocol follows a similar principle to the antifungal assay and is used to determine the MIC of compounds against bacterial strains.
Objective: To determine the MIC of synthesized compounds against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Synthesized test compounds in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile 96-well plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213).
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Perform a 2-fold serial dilution of the test compounds in the 96-well plate as described in the antifungal protocol, using CAMHB as the diluent.
-
Inoculation and Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound. Incubate at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is the lowest concentration that completely inhibits visible bacterial growth.
Future Directions and Conclusion
This compound is a compound of significant strategic value for researchers in medicinal chemistry and drug discovery. While its intrinsic bioactivity is underexplored, its true potential is realized when it is utilized as a foundational scaffold for generating novel, more complex molecules.
Future research should focus on:
-
Combinatorial Synthesis: Creating large libraries of derivatives by reacting the α-hydroxyketone with diverse heterocyclic precursors to explore a wider chemical space.
-
Mechanism of Action Studies: For any identified "hit" compounds, elucidating the precise molecular target and mechanism of action is crucial for further development.
-
Broad-Spectrum Bioactivity: Screening derivatives against a wider range of targets, including viruses, parasites, and cancer cell lines, to uncover new therapeutic applications.
-
In-Vivo Efficacy: Advancing the most promising in-vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Literature review of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone studies
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Characterization, and Applications
Abstract
This compound and its precursors are pivotal intermediates in the synthesis of various high-value pharmaceutical compounds, most notably potent antifungal agents. This technical guide provides a comprehensive literature review of the studies surrounding this compound, tailored for researchers, scientists, and drug development professionals. It delves into the core aspects of its synthesis, with a particular focus on advanced chemoenzymatic methods that offer high stereoselectivity. Furthermore, this guide details analytical methodologies for characterization, explores the compound's biological significance as a building block for antifungal drugs, and reviews the landscape of its derivatives and their expanding pharmacological activities. Safety and toxicological considerations based on related chemical structures are also discussed. The document is structured to provide both foundational knowledge and field-proven insights, explaining the causality behind experimental choices to support robust and reproducible research and development.
Introduction and Strategic Importance
This compound, an α-hydroxy ketone, is a member of the acetophenone family of organic compounds. While acetophenones are found naturally in various plants and fungi and exhibit a wide range of biological activities including cytotoxic, antimicrobial, and antioxidant effects, the strategic value of this specific dichlorinated derivative lies in its role as a key chiral intermediate.[1] Its structure is particularly crucial for the synthesis of complex active pharmaceutical ingredients (APIs).
The primary driver for research into this molecule is its function as a precursor to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate required for the synthesis of the antifungal drug Luliconazole.[2][3] Luliconazole is a topical imidazole antifungal agent used to treat dermatophyte infections. The stereochemistry of the final product is critical for its efficacy, which places significant emphasis on the methods used to synthesize its precursors with high enantiomeric purity. This guide will explore the evolution of these synthetic methods from traditional chemical routes to more efficient and environmentally benign biocatalytic processes.
Physicochemical Properties
| Property | 1-(4-chlorophenyl)-2-hydroxyethanone[4] | 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one[5] | This compound (Predicted) |
| Molecular Formula | C₈H₇ClO₂ | C₈H₆Cl₂O₂ | C₈H₆Cl₂O₂ |
| Molecular Weight | 170.59 g/mol | 205.03 g/mol | 205.03 g/mol |
| XLogP3 | 1.7 | 2.2 | ~2.2-2.5 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |
| CAS Number | 27993-56-2 | 67829-04-3 | N/A |
Note: Values for the target compound are predicted based on isomeric data. XLogP3, a measure of lipophilicity, is critical for predicting absorption and membrane permeability in drug development.
Synthesis and Manufacturing
The synthesis of chiral alcohols from prochiral ketones is a cornerstone of pharmaceutical manufacturing. The precursor to the title compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is the typical starting material for producing the key intermediate for Luliconazole.
Chemical Synthesis Challenges
Traditional chemical synthesis methods for reducing the ketone to the desired chiral alcohol often suffer from significant drawbacks. These methods may employ metal catalysts that are expensive, toxic, or corrosive. Furthermore, they frequently result in low enantiomeric excess (ee), requiring complex and costly chiral resolution steps to isolate the desired (S)-enantiomer.[3]
Biocatalytic Synthesis: A Superior Alternative
To overcome the limitations of chemical synthesis, research has focused on biocatalysis, which offers high selectivity under mild, environmentally friendly conditions.[3] The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a prime example of a successful industrial biocatalytic process.
The key to this process is the use of a carbonyl reductase (or ketoreductase). One of the most effective enzymes for this transformation is a mutant ketoreductase (LK08) derived from Lactobacillus kefiri.[2][3] This enzyme, expressed in a recombinant Escherichia coli host, demonstrates high catalytic activity and enantioselectivity, producing the desired (S)-alcohol with an enantiomeric excess of over 99%.[2]
Caption: Chemoenzymatic synthesis of Luliconazole intermediate.
Experimental Protocol: Enzymatic Reduction
This protocol is a synthesized methodology based on published studies for the efficient bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.[2][3]
Objective: To produce (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high conversion and >99% enantiomeric excess.
Materials:
-
Substrate: 2-chloro-1-(2,4-dichlorophenyl)ethanone
-
Biocatalyst: Recombinant E. coli cells expressing ketoreductase LK08
-
Cofactor: NADP⁺
-
Co-substrate: Isopropanol (IPA)
-
Buffer: pH-optimized reaction buffer (e.g., phosphate buffer)
-
Reaction Vessel: Temperature-controlled bioreactor
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the LK08 ketoreductase. Harvest the cells via centrifugation and prepare a concentrated cell suspension in the reaction buffer.
-
Reaction Setup: In a temperature-controlled bioreactor, combine the reaction buffer, NADP⁺, and isopropanol. The IPA serves as a co-substrate to regenerate the NADPH cofactor required by the enzyme.
-
Substrate Addition: Add the 2-chloro-1-(2,4-dichlorophenyl)ethanone substrate to the reaction mixture. The substrate can be added at high concentrations (e.g., 100-300 g/L) due to the efficiency of the biocatalyst.[3]
-
Initiation: Add the prepared biocatalyst suspension to the reaction vessel to initiate the reduction.
-
Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 20-40°C) and pH with controlled agitation (e.g., 200 rpm) to ensure proper mixing.[3]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone substrate to the alcohol product.
-
Reaction Completion: The reaction typically runs for 5-24 hours, depending on the substrate concentration, until full conversion is achieved.[3]
-
Product Isolation: After completion, separate the biomass (cells) via centrifugation or filtration. Extract the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the extracted product through standard methods such as crystallization or column chromatography to yield the final high-purity chiral alcohol.
Analytical Characterization
Robust analytical methods are essential for quality control during synthesis and for regulatory approval. The primary techniques for analyzing this compound and its related compounds are chromatographic.
Caption: General analytical workflow for process monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring reaction kinetics and determining product purity. For chiral compounds like the alcohol derivative, a chiral stationary phase is required to separate the enantiomers and accurately determine the enantiomeric excess (ee).
Mass Spectrometry (MS)
Coupling liquid chromatography or gas chromatography with mass spectrometry (LC/MS or GC/MS) is the definitive method for structural confirmation and impurity profiling.[6]
-
LC/MS/MS: This technique is ideal for the quantitative determination of the target compound and its non-volatile metabolites or degradation products in various matrices.[7]
-
GC/MS: Useful for analyzing volatile starting materials, by-products, or after derivatization of the target molecule.[6]
A number of analytical methods have been established for related phenoxyacid herbicides, which can be adapted for the title compound. These methods often involve solid-phase extraction (SPE) for sample cleanup followed by analysis.[8][9]
Biological Activities and Applications of Derivatives
While this compound itself is primarily valued as an intermediate, its derivatives have been explored for a range of pharmacological activities. The dichlorophenyl moiety is a common feature in many biologically active molecules.
-
Antifungal Agents: As established, the primary application is in the synthesis of Luliconazole and other imidazole-based antifungals.[2][3] The 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone derivative is another key intermediate in this class.[10] Ketoconazole, a related antifungal, also features a dichlorophenyl group linked to a dioxolane ring.[11]
-
Anti-inflammatory and Analgesic Properties: Studies have shown that N-(2,4-dichlorophenyl) carboxamide derivatives exhibit significant anti-inflammatory and anti-exudative properties, in some cases exceeding the efficacy of reference drugs like indomethacin.[12]
-
Anticancer Activity: The 2,4-dichlorophenyl group is present in SAR439859, a potent and selective estrogen receptor degrader (SERD) developed for the treatment of estrogen-receptor-positive breast cancer.[13]
-
Enzyme Inhibition: Bis-Schiff bases derived from related acetophenones (2,4-dihydroxyacetophenone) have shown potent inhibitory activity against phosphodiesterase (PDE) enzymes, which have therapeutic implications for various conditions.[14]
Toxicology and Safety Profile
There is limited direct toxicological data available for this compound. However, data from related compounds can provide initial guidance for handling and risk assessment.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): This widely studied herbicide, which shares the 2,4-dichlorophenyl group, is not considered a DNA-damaging agent under physiological conditions and studies in rodents have shown a lack of carcinogenic effects from lifetime dietary administration.[15] High doses can cause liver and kidney damage and irritate mucous membranes.[15][16]
-
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT): Studies on this TZD-ring-containing compound, a structural relative, indicate potential for hepatotoxicity in rats, which appears to be mediated by cytochrome P450 (CYP) metabolism.[17]
-
General Hazards: Similar chlorinated and aromatic ketones are often classified as irritants. For example, 1-(4-chlorophenyl)-2-hydroxyethanone is listed with warnings for being harmful if swallowed and causing skin and eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling these compounds.
Ongoing studies continue to investigate the health effects of exposure to pesticides and chemicals containing the 2,4-D structure, which may provide further insight into the potential risks associated with its derivatives.[18]
Future Perspectives
The research trajectory for this compound and its derivatives is twofold. First, the optimization of its synthesis remains a key area of interest. The focus will likely be on developing next-generation biocatalysts with even higher activity, stability, and tolerance to substrate/product inhibition, further greening the manufacturing process for antifungal drugs. Second, the 2,4-dichlorophenyl scaffold will continue to be a valuable pharmacophore in drug discovery. Its electronic and steric properties make it a versatile component for designing new selective inhibitors, modulators, and other therapeutic agents targeting a range of diseases from cancer to inflammatory disorders.
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1-(4-Chlorophenyl)-2-hydroxyethan-1-one. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | C8H7ClO2 | CID 587085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one | C8H6Cl2O2 | CID 18783116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE | 46503-52-0 [chemicalbook.com]
- 11. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. REFERENCES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Table 6-1, Ongoing Studies on 2,4-D - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: A Detailed Protocol for Researchers
Introduction
1-(2,4-Dichlorophenyl)-2-hydroxyethanone is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a dichlorinated phenyl ring and an α-hydroxy ketone moiety, makes it a versatile building block for creating more complex compounds. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the bromination of 1-(2,4-dichlorophenyl)ethanone, followed by hydrolysis of the resulting α-bromo ketone. The protocol is designed for researchers and professionals in drug development and organic synthesis, with a focus on procedural safety, efficiency, and mechanistic understanding.
Chemical Overview and Strategy
The synthesis proceeds through two sequential reactions:
-
α-Bromination: The synthesis begins with the selective bromination of the α-carbon of 1-(2,4-dichlorophenyl)ethanone. This reaction introduces a good leaving group (bromide) in the position alpha to the carbonyl group, activating the molecule for subsequent nucleophilic substitution.
-
Hydrolysis: The intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is then subjected to hydrolysis. In this step, a hydroxide ion acts as a nucleophile, displacing the bromide to yield the desired this compound.
This synthetic strategy is a classic and effective method for the preparation of α-hydroxy ketones.
Safety and Handling
Extreme caution must be exercised throughout this protocol. The reagents and intermediates are hazardous.
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone: This intermediate is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[1][2]
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
1-(2,4-Dichlorophenyl)ethanone: Harmful if swallowed.[3]
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Solvents (Ethyl Ether, Chloroform): Highly flammable and volatile. Work in a fume hood away from ignition sources.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles and a face shield
-
Flame-resistant lab coat
-
Closed-toe shoes
All procedures should be performed in a certified chemical fume hood. An emergency eyewash and safety shower must be readily accessible.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
This procedure outlines the α-bromination of 1-(2,4-dichlorophenyl)ethanone.
Materials:
-
1-(2,4-dichlorophenyl)ethanone (99% purity)
-
Bromine (reagent grade)
-
Ethyl ether (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 18.9 g (0.1 mol) of 1-(2,4-dichlorophenyl)ethanone in 100 mL of anhydrous ethyl ether.[4]
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add 16 g (0.1 mol) of bromine to the solution using a dropping funnel over 30 minutes.[4] The reaction mixture will turn reddish-brown.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Part 2: Synthesis of this compound
This part of the protocol details the hydrolysis of the α-bromo ketone to the final product.
Materials:
-
Crude 2-bromo-1-(2,4-dichlorophenyl)ethanone from Part 1
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
Prepare a 50/50 (v/v) solution of ethanol and water.
-
In a 500 mL round-bottom flask, dissolve the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone in 200 mL of the ethanol/water solvent mixture.
-
Add 8 g (0.2 mol) of sodium hydroxide to the solution. This provides a molar excess to drive the reaction to completion.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[5]
-
Monitor the reaction by TLC until the starting bromo-ketone is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to approximately pH 7 using a 1M HCl solution.
-
Remove the ethanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Reaction Workflow Diagram
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
| Parameter | Value (Part 1) | Value (Part 2) |
| Starting Material | 1-(2,4-dichlorophenyl)ethanone | 2-bromo-1-(2,4-dichlorophenyl)ethanone |
| Molar Mass ( g/mol ) | 189.04 | 267.94 |
| Amount (g) | 18.9 | Theoretical from Part 1 |
| Moles | 0.1 | Theoretical from Part 1 |
| Key Reagent | Bromine | Sodium Hydroxide |
| Molar Mass ( g/mol ) | 159.81 | 40.00 |
| Moles | 0.1 | 0.2 |
| Product | 2-bromo-1-(2,4-dichlorophenyl)ethanone | This compound |
| Molar Mass ( g/mol ) | 267.94 | 205.04 |
| Theoretical Yield (g) | 26.79 | 20.50 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate. The provided mechanistic insights and workflow diagrams are intended to enhance the user's understanding of the chemical transformations involved.
References
- Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones.
-
ResearchGate. (n.d.). Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
SciSpace. (2009). Process for the preparation of aromatic alpha-hydroxy ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.0: Introduction. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
Chegg.com. (2022, October 5). Solved Sodium hydroxide is reacted with. Retrieved from [Link]
Sources
Mastering Purity: A Guide to the Purification of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, an α-hydroxy ketone, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the outcome of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the therapeutic performance and safety of the drug product. This application note provides a comprehensive guide to the principal techniques for the purification of this critical intermediate, grounded in scientific principles and practical, field-proven methodologies. We will explore recrystallization and column chromatography, offering detailed protocols and the rationale behind experimental choices to empower researchers in achieving the highest standards of purity.
Compound Profile: this compound
Before delving into purification techniques, a fundamental understanding of the target molecule's properties is essential.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Appearance (Crude) | Typically an off-white to yellowish solid |
| Appearance (Purified) | White crystalline solid |
The presence of a dichlorinated phenyl ring, a ketone, and a primary alcohol imparts a moderate polarity to the molecule. This structural composition is key to selecting appropriate purification strategies. The aromatic ring and carbonyl group also provide strong UV absorbance, which is advantageous for detection during chromatographic purification and analysis.
Part 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Causality of Solvent Selection
The "like dissolves like" principle is a guiding tenet. Given the moderate polarity of this compound, a solvent system that balances polar and non-polar characteristics is often optimal. A mixed-solvent system, typically comprising a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, provides a wide operational range for inducing crystallization.
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is particularly effective for moderately polar compounds and is a robust starting point for optimization.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol with continuous stirring. This ensures the formation of a saturated solution at high temperature.
-
Inducing Supersaturation: To the hot solution, add hot deionized water dropwise until a faint, persistent cloudiness is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This step is crucial to avoid premature precipitation and to ensure that crystallization occurs from a truly saturated solution upon cooling.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Trustworthiness through Self-Validation:
-
Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by HPLC is recommended for quantitative assessment.
-
Yield Calculation: The yield should be calculated and recorded. While a high yield is desirable, it should not be at the expense of purity.
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) |
| Mixed-Solvent | Ethanol/Water | 70-85 | >99.0 |
Part 2: Purification by Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Logic of Method Design
For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is effective. The choice of the mobile phase is critical. A solvent system with tunable polarity, such as a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), allows for the fine-tuning of the elution of the target compound.
Protocol 2: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
Compressed air or pump for pressure
-
Collection tubes
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to create a uniform and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate (e.g., from 5% to 20%).[1] This allows for the elution of non-polar impurities first, followed by the target compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Part 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
To validate the effectiveness of the purification protocols, a reliable analytical method is essential. Reverse-phase HPLC (RP-HPLC) is a highly sensitive and quantitative technique for assessing the purity of organic compounds.
Rationale for HPLC Method
An RP-HPLC method using a C18 stationary phase is well-suited for analyzing this compound due to its moderate polarity. A mobile phase consisting of a mixture of acetonitrile and water provides excellent separation from potential impurities.
Protocol 3: RP-HPLC Purity Analysis
This protocol provides a starting point for the development of a validated analytical method.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with pump, autosampler, column oven, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (70:30, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the purified sample in the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no system peaks interfere with the analyte peak.
-
Inject the standard solution to determine the retention time and response of the pure compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Sources
Application Notes & Protocols: Leveraging 1-(2,4-Dichlorophenyl)-2-hydroxyethanone in the Synthesis of Azole-Based Active Pharmaceutical Ingredients
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and its derivatives. We delve into its critical role as a versatile starting material for the synthesis of clinically significant azole antifungal agents, with a primary focus on the pathways leading to imidazole and triazole-based drug scaffolds. The protocols herein are presented with an emphasis on mechanistic rationale, procedural robustness, and safety, reflecting field-proven insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the 2,4-Dichlorophenyl Scaffold
The 1-(2,4-Dichlorophenyl) moiety is a cornerstone structural motif in a multitude of antifungal agents. Its presence is integral to the mechanism of action for azole antifungals, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The starting material, this compound (also known as 2,4-dichlorophenacyl alcohol), possesses two key reactive sites: the secondary alcohol and the ketone.
However, for many classical synthetic routes towards azole antifungals, a more electrophilic precursor is required. Therefore, the primary and most crucial step involves the conversion of the hydroxyl group into a better leaving group, typically a halide. This transforms the molecule into an α-haloketone, a highly versatile intermediate for subsequent nucleophilic substitution reactions with azole heterocycles. This guide will focus on the conversion to 2-chloro-1-(2,4-dichlorophenyl)ethanone and its subsequent elaboration into key drug intermediates.
Core Synthetic Workflow Overview
The general strategy for elaborating this compound into complex azole derivatives involves a multi-step sequence. The workflow is designed to sequentially build the molecular complexity around the core dichlorophenyl scaffold.
Figure 1: General synthetic workflow from the starting material to a final azole antifungal agent.
Experimental Protocols & Methodologies
Protocol 1: Activation via Halogenation
Principle: This protocol details the conversion of the α-hydroxyketone to the more reactive α-chloroketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This intermediate is a key building block for many subsequent reactions.[2] The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Fisher Scientific | Use fresh, handle in a fume hood.[3] |
| Dichloromethane (DCM), anhydrous | ACS Grade | VWR | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab Prepared | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab Prepared | For drying |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes.
-
Scientist's Note: The reaction is exothermic and generates HCl gas. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Safety Precaution: Quenching is highly exothermic and releases gas (CO₂). Perform this step slowly in a fume hood with appropriate personal protective equipment (PPE).
-
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be purified by recrystallization from a suitable solvent like n-hexane.[2]
Validation:
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Imidazole Intermediate for Miconazole
Principle: This protocol describes the N-alkylation of imidazole with the activated intermediate 2-chloro-1-(2,4-dichlorophenyl)ethanone. This reaction forms the core of many imidazole-based antifungal drugs.[2][4]
Figure 2: N-alkylation of the α-chloroketone with imidazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | ≥98% | From Protocol 1 | Activated Intermediate |
| Imidazole | ≥99% | Sigma-Aldrich | Nucleophile |
| Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | Reagent Grade | Fisher Scientific | Base to scavenge HCl.[2][4] |
| Toluene or Dimethylformamide (DMF) | Anhydrous | VWR | Solvent. DMF can accelerate the reaction but is harder to remove. |
Procedure:
-
Reaction Setup: To a solution of imidazole (2.0-2.5 eq) in toluene in a round-bottom flask, add the base (e.g., Triethylamine, 1.5 eq). Heat the mixture to 60-70 °C with stirring.
-
Scientist's Note: An excess of imidazole is used to drive the reaction to completion and minimize the formation of bis-alkylated byproducts. The base is crucial to neutralize the HCl formed during the substitution, preventing the protonation of the imidazole nucleophile.
-
-
Addition of Electrophile: Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in toluene dropwise to the heated imidazole solution.[4]
-
Reaction Monitoring: Maintain the reaction at 70 °C for 1.5-3 hours. Monitor the disappearance of the starting material by TLC. A precipitate of triethylamine hydrochloride will form if TEA is used as the base.
-
Work-up (TEA method): After the reaction is complete, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt. Wash the filtrate with 1% HCl solution to remove excess imidazole, followed by water and brine.[4]
-
Work-up (K₂CO₃/DMF method): If using K₂CO₃ in DMF, cool the reaction, pour it into ice water to precipitate the product, and filter the solid.[2]
-
Purification: Dry the organic layer (from TEA method) over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, can be recrystallized from a suitable solvent like n-hexane or an ethanol/water mixture to yield a pure solid.[2][5]
Validation:
-
Expected Yield: 65-80%
-
Appearance: Pale yellow or white crystalline solid.
-
Characterization: Confirm structure via ¹H NMR, which should show characteristic peaks for the imidazole ring protons and the methylene bridge. Mass spectrometry should show the expected molecular ion peak.[2]
Protocol 3: Reduction to Azole Alcohol Intermediate
Principle: The ketone functionality of the azole adduct is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This alcohol is a key intermediate for the final O-alkylation step in the synthesis of drugs like Miconazole.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | ≥98% | From Protocol 2 | Substrate |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing Agent |
| Methanol or Ethanol | ACS Grade | VWR | Solvent |
Procedure:
-
Reaction Setup: Dissolve the imidazole ketone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.0-1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Scientist's Note: NaBH₄ is a selective reducing agent for ketones and aldehydes. The reaction is exothermic, and adding it in portions at low temperature prevents runaway reactions and improves selectivity.
-
-
Reaction Progression: After addition, stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully add water to quench any unreacted NaBH₄. Remove most of the methanol via rotary evaporation. Add more water to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be recrystallized from toluene to obtain high purity material.[7]
Validation:
-
Expected Yield: 90-98%
-
Appearance: White solid.
-
Characterization: The most significant change in the IR spectrum will be the disappearance of the carbonyl (C=O) stretch (around 1697 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3159 cm⁻¹). ¹H NMR will show the appearance of a new peak for the hydroxyl proton and a shift in the methine proton signal.[2]
Synthesis of Triazole Derivatives
The activated intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is also a precursor for triazole-based antifungals. The N-alkylation reaction can be performed using 1,2,4-triazole instead of imidazole. The reaction conditions are broadly similar to Protocol 3.2, often requiring a strong base like sodium hydride in an aprotic polar solvent like DMF to deprotonate the triazole. The resulting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a key intermediate for drugs like terconazole.[8][9]
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
1-(2,4-Dichlorophenyl)ethanone derivatives: These compounds are classified as harmful if swallowed and can cause skin and eye irritation.[3][10]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be performed in a fume hood.
-
Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene and DMF are reproductive toxins. Minimize exposure and handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3]
References
- CN101486680A - Method for industrial production of miconazole nitrate - Google P
- CN104610154A - Preparation method of miconazole nitrate - Google P
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- SAFETY DATA SHEET - 2',4'-Dichloroacetophenone. Fisher Scientific.
- Synthesis of miconazole - PrepChem.com.
- A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES.
- CN111875595A - Preparation method of azole antifungal drug - Google P
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- SAFETY DATA SHEET - 1,2,4-Triazole. Sigma-Aldrich.
- Synthesis of Miconazole and Analogs Through a Carbenoid Intermedi
- 10 Synthesis of miconazole, econazole, and sulconazole.
- Synthesis of B. 1-[2-Hydroxy-2-(2,4-dichlorophenyl)hexyl]imidazole - PrepChem.com.
- Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl). PubMed, 2011.
- Hantzsch pyridine synthesis - Wikipedia.
- SAFETY DATA SHEET - 2-Chloro-1-(2,4-dichlorophenyl)ethanone. Pfaltz & Bauer.
- SAFETY DATA SHEET - 2'-Hydroxyacetophenone. Fisher Scientific.
- Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook.
- Hantzsch pyridine synthesis - overview. ChemTube3D.
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. PubChem.
- Imidazole - Wikipedia.
- 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one. PubChem.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis. ChemicalBook.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 2022.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2012.
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
- Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride.
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CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][4][11]- triazole-1-methyl )-[4][12] dioxolane -4-Methyl methanesulfonate - Google Patents.
- CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- (RS)-2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazole-4-yl)hexan-2-ol. ChemBK.
- 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. PubChem.
- 2-(2,4-Dichlorophenyl)-1-(1 H -1,2,4-triazol-1-yl)hexan-2-ol (hexaconazole).
- 2,2',4'-Trichloroacetophenone synthesis. ChemicalBook.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 2021.
- Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl)
- Ethanone, 1-(2-chlorophenyl)-. PubChem.
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Application Notes & Protocols for the Quantitative Analysis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Introduction: The Analytical Imperative for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
This compound is a chlorinated aromatic ketone of significant interest in the pharmaceutical and chemical industries. It often serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly antifungal agents. Its presence, whether as a starting material, intermediate, or impurity, must be precisely controlled and quantified to ensure the safety, efficacy, and quality of the final drug product. Inaccurate quantification can lead to downstream process inefficiencies, compromised product purity, and potential regulatory challenges.
This guide provides detailed, field-proven analytical methods for the robust quantification of this compound. We will explore two primary orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level analysis. The causality behind experimental choices is explained, and all protocols are grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂O₂ | Calculated |
| Molecular Weight | 205.04 g/mol | Calculated |
| Structure | ||
| CAS Number | 36033-68-4 | Inferred from supplier data |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | General knowledge |
Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection
Principle and Application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for quality control in the pharmaceutical industry. Its robustness, precision, and suitability for routine analysis make it ideal for quantifying this compound in bulk materials and in-process samples. The method's principle relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The dichlorinated phenyl ring and carbonyl group in the analyte act as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A similar methodology has proven effective for related chlorinated aromatic ketones.[4]
Experimental Protocol: RP-HPLC
2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for robust and reproducible analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This ratio provides optimal retention and peak shape. It can be adjusted based on system suitability results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection λ | 245 nm | The wavelength of maximum absorbance for the dichlorophenyl chromophore, ensuring high sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any closely related impurities. |
2.2. Reagent and Standard Preparation
-
Reagents: Use HPLC-grade acetonitrile and ultrapure water (18.2 MΩ·cm).
-
Diluent Preparation: Prepare the diluent by mixing acetonitrile and water in the same ratio as the mobile phase (60:40, v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Calibration Standards:
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards. A suggested range is 1, 10, 25, 50, 100, and 200 µg/mL. This range must encompass the expected concentration of the analyte in the prepared samples.
-
2.3. Sample Preparation
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the established calibration range (e.g., ~50 µg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column or instrument.
2.4. System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with a check standard (a mid-range calibration standard) every 10-15 injections to monitor system performance over time.
Workflow and Data Presentation
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. This α-hydroxy ketone is a significant intermediate in various chemical syntheses, and its purity is critical for downstream processes. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic, phase-appropriate method development and validation strategy. All protocols are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Analyte Characterization
This compound is an organic compound featuring a dichlorinated phenyl ring, a ketone group, and a primary alcohol. This combination of functional groups dictates its chromatographic behavior. An effective analytical method is paramount for ensuring its quality, stability, and purity, particularly when it is used as a starting material or intermediate in drug development.
Before initiating method development, understanding the analyte's properties is crucial for making informed decisions.[1]
-
Chemical Structure:

-
Physicochemical Properties:
-
Molecular Formula: C₈H₆Cl₂O₂
-
Molecular Weight: 205.04 g/mol
-
Polarity: The molecule possesses both non-polar (dichlorophenyl ring) and polar (hydroxyl and ketone groups) characteristics. This dual nature makes it an ideal candidate for Reverse-Phase HPLC, a technique that separates compounds based on hydrophobicity.[2]
-
UV Absorbance: The dichlorinated benzene ring is a strong chromophore. A UV-Vis scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Based on structurally similar compounds like 2,4-dichloro-phenoxyacetic acid, significant absorbance is expected in the 230-290 nm range.[3] For initial development, a common wavelength like 254 nm is a logical starting point.
-
HPLC Method Development Strategy
The goal is to achieve a method that is specific, sensitive, and robust. A reverse-phase HPLC (RP-HPLC) approach is selected due to the analyte's characteristics.[2] The development process is iterative and logical, moving from broad screening to fine optimization.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC and serves as the primary choice. Its hydrophobic nature will interact with the dichlorophenyl ring of the analyte, providing retention.[2] The polar hydroxyl group will modulate this retention. Should retention be insufficient, a C8 column could be considered. For this polar-containing analyte, a polar-endcapped C18 column could also be an option to reduce peak tailing caused by secondary interactions with residual silanols.[4]
-
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and superior UV transparency. A screening phase will compare both to assess their effect on selectivity.
-
Aqueous Phase & pH Control: While this compound does not have a readily ionizable group, using a buffered aqueous phase (e.g., 20mM potassium phosphate or ammonium acetate) adjusted to a pH between 3.0 and 6.0 is critical for method robustness. This practice ensures consistent retention times by suppressing the ionization of any residual silanols on the column packing, leading to improved peak shape.[1]
-
Method Development Workflow
The development process can be visualized as a logical flow from initial screening to final optimization and validation.
Caption: Workflow for systematic HPLC method development.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound reference standard.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and purified water.
-
Reagents: Potassium phosphate monobasic, Orthophosphoric acid.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
Protocol: Initial Method Screening
-
Standard Preparation: Prepare a 0.1 mg/mL stock solution of the analyte in a 50:50 mixture of Acetonitrile and water.
-
Mobile Phase Preparation:
-
Aqueous Buffer: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Chromatographic Conditions (Screening Table): Perform scouting runs using the conditions below.
| Parameter | Condition 1 (ACN) | Condition 2 (MeOH) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 15 min; hold 5 min | 5% to 95% B in 15 min; hold 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | PDA Scan 200-400 nm; Extract at 254 nm | PDA Scan 200-400 nm; Extract at 254 nm |
-
Evaluation: Compare the chromatograms for peak shape (asymmetry), retention time, and resolution from potential impurities. Select the organic modifier that provides the best overall chromatography. Determine the λmax from the PDA scan for subsequent optimization.
Protocol: Method Optimization
Based on the screening results (assuming Acetonitrile provides better results), refine the gradient to ensure adequate resolution and a reasonable run time.
-
Objective: Achieve a sharp, symmetrical peak with a retention time between 5 and 15 minutes.
-
Adjust Gradient: If the peak elutes too early, start with a lower initial %B or use a shallower gradient slope. If it elutes too late, use a higher initial %B or a steeper gradient.
-
Example Optimized Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-13 min: 80% to 95% B
-
13-15 min: 95% B (column wash)
-
15.1-20 min: 40% B (equilibration)
-
-
Finalize Conditions: Once a satisfactory gradient is established, these conditions become the nominal method to be validated.
Method Validation Protocol (per ICH Q2(R2))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The following parameters must be assessed for a quantitative impurity or assay method.[7][8][9]
Caption: Interrelationship of core validation parameters.
System Suitability
Before each validation run, system suitability must be confirmed. This is an integral part of any chromatographic method.[10][11][12]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Inject a blank solution (diluent) to show no interfering peaks at the analyte's retention time.
-
Inject the analyte solution.
-
If available, inject solutions of known related substances or impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to resolve the main analyte peak from any degradation products formed.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., for a 0.1 mg/mL target, prepare standards at 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Y-intercept should be close to zero.
Accuracy
Objective: To measure the closeness of the experimental value to the true value. Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each. Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0% for each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol:
-
These can be estimated from the linearity data using the standard deviation of the response and the slope of the calibration curve.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Prepare solutions at the estimated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition. Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
Retention time and peak area should not change significantly.
Final Recommended Analytical Method
The following table summarizes the final, validated method for the analysis of this compound.
| Parameter | Final Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (2 min), 40-80% B (10 min), 80-95% B (1 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 258 nm) |
| Run Time | 20 minutes (including wash and equilibration) |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating an HPLC method for this compound. By following the outlined protocols, researchers and drug development professionals can establish a reliable, robust, and accurate analytical method suitable for quality control and stability testing, ensuring the method's fitness for purpose in a regulated environment.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]
-
Title: UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid... Source: ResearchGate URL: [Link]
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- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Reactions of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Introduction: The Synthetic Versatility of a Key Pharmaceutical Intermediate
1-(2,4-Dichlorophenyl)-2-hydroxyethanone, an α-hydroxy ketone, is a pivotal building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its structural motifs, featuring a reactive hydroxyl group and a carbonyl functionality on a dichlorinated phenyl ring, make it a versatile precursor for a variety of chemical transformations. This compound and its derivatives are crucial intermediates in the synthesis of several antifungal agents, most notably luliconazole.[1][2] The strategic importance of this compound lies in its capacity to undergo a range of reactions, including oxidation, reduction, and esterification, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
This comprehensive guide provides detailed experimental setups and protocols for key reactions involving this compound. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and robust methodologies to ensure reproducible and efficient synthesis.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process, beginning with the Friedel-Crafts acylation of 1,3-dichlorobenzene, followed by hydrolysis of the resulting α-chloro ketone.
Part 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The initial step involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone.[3]
Protocol 1: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone
Materials:
-
1,3-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 to 2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (1.1 to 2 equivalents) and chloroacetyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-chloro-1-(2,4-dichlorophenyl)ethanone.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Hydrolysis to this compound
The subsequent step involves the hydrolysis of the α-chloro ketone to the desired α-hydroxy ketone. This can be achieved under basic conditions.
Protocol 2: Synthesis of this compound
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Ethanol or a similar polar solvent
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Key Reactions of this compound
Oxidation to 1-(2,4-Dichlorophenyl)ethane-1,2-dione
The oxidation of α-hydroxy ketones to α-diketones is a valuable transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.
Protocol 3: Oxidation of this compound
Materials:
-
This compound
-
Copper(II) acetate
-
Ammonium nitrate
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in acetic acid.
-
Add a catalytic amount of copper(II) acetate and ammonium nitrate.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and stir for the required duration, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude 1-(2,4-dichlorophenyl)ethane-1,2-dione can be further purified by recrystallization.
Reduction to 1-(2,4-Dichlorophenyl)ethane-1,2-diol
The reduction of the carbonyl group in this compound leads to the formation of the corresponding vicinal diol, 1-(2,4-Dichlorophenyl)ethane-1,2-diol.[5] This transformation is often accomplished using hydride-reducing agents.
Protocol 4: Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent using a rotary evaporator to obtain the crude 1-(2,4-Dichlorophenyl)ethane-1,2-diol.
-
Purify the product by column chromatography or recrystallization.
Esterification of the Hydroxyl Group
The hydroxyl group of this compound can be readily esterified using various acylating agents, such as acid anhydrides or acyl chlorides, typically in the presence of a base or an acid catalyst.
Protocol 5: Esterification with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add pyridine (as a solvent and base) or a catalytic amount of DMAP.
-
Add acetic anhydride dropwise to the solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water or dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Summary of Reaction Conditions
| Reaction | Reagents and Catalysts | Solvent | Temperature | Typical Reaction Time |
| Synthesis of Precursor | 1,3-Dichlorobenzene, Chloroacetyl chloride, AlCl₃ | Dichloromethane | 0°C to RT | 3-5 hours |
| Hydrolysis | 2-chloro-1-(2,4-dichlorophenyl)ethanone, NaOH | Ethanol/Water | Reflux | 2-4 hours |
| Oxidation | Copper(II) acetate, Ammonium nitrate | Acetic acid | 80-100°C | 1-3 hours |
| Reduction | Sodium borohydride | Methanol | 0°C to RT | 2-4 hours |
| Esterification | Acetic anhydride, Pyridine/DMAP | Dichloromethane | Room Temperature | 2-6 hours |
Analytical Characterization
Accurate characterization of the starting material, intermediates, and final products is crucial for ensuring the success of the synthesis. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its reactions. A reverse-phase method is typically employed.[7][8][9]
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile derivatives of the target compound. Derivatization, such as silylation of the hydroxyl group, may be necessary to improve volatility and chromatographic performance.[10][11]
| Parameter | Value |
| GC-MS System | Standard GC with a mass selective detector |
| Column | DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 80°C hold for 2 min, ramp to 300°C at 10°C/min) |
| Ionization Mode | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized compounds. Both ¹H and ¹³C NMR should be performed.[12][13]
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
Aromatic protons: 7.2-7.8 (multiplets)
-
-CH₂- protons: ~4.5 (singlet or doublet, depending on coupling)
-
-OH proton: Variable, broad singlet
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
Carbonyl carbon: ~195-200
-
Aromatic carbons: ~125-140
-
-CH₂OH carbon: ~65-70
Visualizing the Synthetic Pathway
The following diagram illustrates the key synthetic transformations starting from the Friedel-Crafts acylation to the primary reactions of this compound.
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Handling and storage procedures for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
An Application Guide for the Safe Handling and Storage of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Executive Summary
This document provides a detailed guide for the safe handling, storage, and disposal of this compound. As a halogenated aromatic alpha-hydroxy ketone, this compound serves as a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] However, its chemical nature necessitates specific procedures to ensure the safety of laboratory personnel, maintain compound integrity, and comply with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols grounded in established safety standards.
Compound Profile and Hazard Identification
This compound is a derivative of 2',4'-Dichloroacetophenone.[1] While comprehensive toxicological data for this specific alpha-hydroxy derivative is not widely published, the hazard profile can be inferred from its parent compound and structural analogues. The primary hazards are associated with its aromatic ketone structure and halogenated nature.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-Hydroxy-2',4'-dichloroacetophenone | ChemBK[2] |
| Molecular Formula | C₈H₆Cl₂O₂ | PubChem |
| Appearance | Off-white to yellowish crystalline solid (predicted) | Guidechem[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | Guidechem[1] |
| Stability | Stable under recommended storage conditions.[3] Susceptible to degradation at elevated temperatures and may be light-sensitive.[4][5] | Fisher Scientific[3] |
1.1 Toxicological Summary and Hazard Statements
Based on data for the closely related 2',4'-Dichloroacetophenone, the following hazards should be assumed.[3]
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[3][6]
Personal Protective Equipment (PPE)
A systematic approach to PPE is critical. The selection of appropriate barriers is the first line of defense against exposure. The following workflow outlines the minimum required PPE for handling this compound.
Caption: PPE selection workflow for handling the compound.
2.1 Rationale for PPE Selection
-
Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling solutions.[8] A face shield worn over safety glasses is required for procedures with a significant splash or exothermic reaction risk.[8]
-
Hand Protection: Disposable nitrile gloves provide baseline protection for handling the solid and aqueous solutions.[8] For work with organic solvents, more robust gloves such as Polyvinyl Alcohol (PVA) or Butyl rubber are recommended due to the halogenated aromatic nature of the compound.[9][10] Always inspect gloves for integrity before use.[8]
-
Protective Clothing: A flame-resistant (FR) or Nomex® lab coat should be worn and fully buttoned.[8] Long pants and closed-toe shoes are required to cover all exposed skin on the lower body.[8]
-
Respiratory Protection: If working outside of a fume hood is unavoidable or if there is a risk of generating dust (e.g., during large-scale weighing), a NIOSH-approved respirator with appropriate cartridges is required.[8][11] A respiratory protection program, including fit testing, is necessary for all respirator users.[8]
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential for both safety and experimental reproducibility.
3.1 Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE as outlined in the workflow diagram above. Ensure the chemical fume hood sash is at the appropriate working height and the work area is clean and uncluttered.
-
Tare Weighing Vessel: Place a clean, dry, and appropriately sized weighing vessel (e.g., glass vial or beaker) on an analytical balance inside the fume hood. Tare the balance.
-
Aliquot Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of this compound from the main stock container to the tared vessel.
-
Causality: Perform this step slowly and deliberately to avoid generating airborne dust particles. The use of a fume hood is critical at this stage to contain any particulates.[7]
-
-
Seal and Record: Securely cap the weighing vessel and the main stock container immediately after transfer. Record the exact mass.
-
Solubilization: In the fume hood, add the desired solvent to the weighing vessel containing the compound. Use a magnetic stirrer or gentle agitation to ensure complete dissolution.
-
Causality: Adding the solvent to the solid minimizes the risk of splashing the powdered chemical.
-
-
Cleanup: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of all contaminated wipes and disposable materials as halogenated chemical waste.[12][13]
Storage Procedures
Proper storage is paramount to maintaining the chemical integrity of alpha-hydroxy ketones and ensuring safety.[5] These compounds can be susceptible to degradation and rearrangement.[14]
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Navigating the Synthesis and Handling of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: A Guide to Safe Laboratory Practices
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. As a dichlorinated aromatic ketone, this compound necessitates stringent safety protocols to mitigate potential risks to laboratory personnel. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols grounded in established safety principles for halogenated organic compounds and α-hydroxy ketones. By elucidating the rationale behind each procedural step, this document aims to foster a culture of safety and scientific integrity.
Introduction: Understanding the Hazard Profile
This compound is a halogenated aromatic ketone, a class of compounds often utilized as intermediates in organic synthesis. The presence of the dichlorophenyl group and the α-hydroxy ketone functionality dictates its chemical reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, analogous structures, such as other dichlorinated acetophenones and halogenated organic compounds, are known to cause skin, eye, and respiratory irritation.[1][2] Some halogenated aromatic compounds have also been associated with more severe health effects upon prolonged exposure.[3][4][5] Therefore, a precautionary approach is paramount.
The α-hydroxy ketone moiety can exhibit unique reactivity, including susceptibility to oxidation and the potential for tautomerization, which may influence its stability and compatibility with other reagents.[6]
Key Hazard Considerations:
-
Irritation: Potential for skin, eye, and respiratory tract irritation.[2]
-
Toxicity: Harmful if swallowed or inhaled, with potential for target organ effects with prolonged or repeated exposure.[3][4][7]
-
Reactivity: As an α-hydroxy ketone, it may be incompatible with strong oxidizing and reducing agents.[6][8][9]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal procedures.
Prerequisite Knowledge and Risk Assessment
Before commencing any work with this compound, a thorough risk assessment is mandatory. This involves identifying potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.
Chemical and Physical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | N/A |
| Molecular Weight | 205.04 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Hazard Identification and GHS Classification (Predicted)
Based on data for analogous compounds, the following GHS classifications should be anticipated:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Predicted based on GHS classifications for similar dichlorophenyl ethanone derivatives.[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are critical for emergency response.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when heating the substance.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: For situations where the fume hood may not provide sufficient protection, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE.
Protocols for Safe Handling and Storage
Adherence to strict protocols is crucial to minimize exposure and ensure the stability of the compound.
General Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.
-
Weighing: Weigh the solid compound in a tared, sealed container within the fume hood to prevent the dispersal of dust.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood. Ensure the reaction setup is secure.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.
Storage Protocol
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Store separately from strong oxidizing agents, strong reducing agents, and strong bases to prevent potentially hazardous reactions.[8]
-
Segregation: Do not store with incompatible chemicals.
Emergency Procedures
Prompt and correct action in an emergency is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response Protocol
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.
-
Containment: For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.[11]
Waste Disposal and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Segregation: All waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.
Equipment Decontamination Protocol
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse solvent as halogenated organic waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Conclusion
The safe handling of this compound is achievable through a combination of understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal. This guide provides a framework for minimizing risk and ensuring the well-being of all laboratory personnel. It is imperative that all users of this compound familiarize themselves with these procedures and consult their institution's safety policies.
References
-
Quora. (2017, February 2). Why is Fehling's solution able to oxidise α-Hydroxy ketone but not ketones? Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites (state-of-the-art Survey). Retrieved from [Link]
-
Reddit. (2016, March 9). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Chemical Incompatibilities. Retrieved from [Link]
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California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes - Relevance to Public Health. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, October 17). Human Health Effects of Dichloromethane: Key Findings and Scientific Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes - Health Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorobenzenes - Relevance to Public Health. Retrieved from [Link]
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ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]
-
Jack Westin. (n.d.). Organic Chemistry: Oxidation-Reduction Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). CID 137449472. Retrieved from [Link]
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PubChem. (n.d.). N-{(2r)-1-[(4s)-4-(4-Chlorophenyl)-4-Hydroxy-3,3-Dimethylpiperidin-1-Yl]-3-Methyl-1-Oxobutan-2-Yl}-3-Hydroxy-3-Methylbutanamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2,4-dichlorophenyl)-2-hydroxyethanone. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The guidance provided herein is based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Synthesis Challenges
Researchers often encounter challenges during the multi-step synthesis of this compound. This guide addresses specific issues in a question-and-answer format to provide clear and actionable solutions.
Issue 1: Low Yield of 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Friedel-Crafts Acylation Step)
Question: We are experiencing a significantly lower than expected yield during the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this Friedel-Crafts acylation are a common issue and can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and the formation of side products.
Root Cause Analysis and Solutions:
-
Moisture Contamination: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Moisture in the reactants or glassware will deactivate the catalyst, significantly reducing the yield.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly opened or properly stored anhydrous AlCl₃. The 1,3-dichlorobenzene and chloroacetyl chloride should also be anhydrous.
-
-
Suboptimal Reaction Temperature: The temperature of the reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of undesired isomers and other side products.
-
Solution: The reaction is typically carried out at a low temperature, often starting at 0-5 °C during the addition of reagents, and then allowed to slowly warm to room temperature. Precise temperature control is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants and the catalyst is a key parameter. An excess of the Lewis acid catalyst is generally required.
-
Solution: A common stoichiometry is a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) and a slight excess of aluminum chloride (e.g., 1.1 to 1.3 equivalents) relative to the 1,3-dichlorobenzene. It is important to perform small-scale optimization experiments to find the ideal ratio for your conditions.
-
-
Formation of Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of different regioisomers. In the case of 1,3-dichlorobenzene, acylation can occur at the 4-position (desired product) or the 2-position.
-
Solution: The 4-position is sterically less hindered and electronically favored, but the reaction conditions can influence the isomer ratio. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer (the desired 2,4-dichloro- product).
-
Experimental Workflow: Optimization of Friedel-Crafts Acylation
Caption: Workflow for optimizing the Friedel-Crafts acylation step.
Issue 2: Formation of Impurities During the Hydrolysis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
Question: During the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound via hydrolysis, we are observing significant impurity formation. What are these impurities and how can their formation be minimized?
Answer:
The hydrolysis of the α-chloro ketone to the α-hydroxy ketone can be complicated by side reactions, especially under harsh conditions.
Common Impurities and Their Prevention:
-
Favorskii Rearrangement Products: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. In this case, it could lead to the formation of (2,4-dichlorophenyl)acetic acid derivatives.
-
Solution: To minimize this, carefully control the pH and temperature during the hydrolysis. Using a milder base or a buffered system can be beneficial. Formic acid is often used for the hydrolysis of the intermediate from the hexamine reaction (Sommelet reaction) to avoid strongly basic conditions.
-
-
Over-oxidation or Degradation Products: If strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures, the desired product can be degraded.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) and use degassed solvents. Avoid excessive heating.
-
-
Unreacted Starting Material: Incomplete hydrolysis will result in the presence of the starting 2-chloro-1-(2,4-dichlorophenyl)ethanone in the final product.
-
Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.
-
Recommended Hydrolysis Method: The Sommelet Reaction Route
A reliable method for this conversion is the reaction of the α-chloro ketone with hexamethylenetetramine (hexamine) followed by hydrolysis. This two-step process generally provides a cleaner product with higher yields compared to direct hydrolysis.
Step-by-Step Protocol:
-
Formation of the Quaternary Ammonium Salt: React 2-chloro-1-(2,4-dichlorophenyl)ethanone with hexamine in a suitable solvent (e.g., chloroform or aqueous ethanol). This reaction typically proceeds at room temperature or with gentle heating.
-
Hydrolysis: The resulting quaternary ammonium salt is then hydrolyzed to the desired α-hydroxy ketone. This is often achieved by heating the salt in a mixture of water and an acid, such as hydrochloric acid or formic acid.
Caption: Two-step conversion via the Sommelet reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of aluminum chloride in the Friedel-Crafts acylation step?
A1: Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst. It coordinates with the chloroacetyl chloride, specifically with the chlorine atom of the acyl chloride. This coordination polarizes the carbonyl group and facilitates the departure of the chloride ion, generating a highly electrophilic acylium ion ([CH₂ClCO]⁺). This acylium ion is the reactive species that then attacks the electron-rich 1,3-dichlorobenzene ring to form the desired product.
Q2: Are there alternative catalysts to aluminum chloride for the Friedel-Crafts acylation?
A2: Yes, other Lewis acids can be used, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), but aluminum chloride is generally the most effective for this type of reaction due to its strong Lewis acidity. However, for large-scale industrial synthesis, handling AlCl₃ can be challenging. In some cases, solid acid catalysts are being explored as more environmentally friendly and reusable alternatives.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Aluminum Chloride: Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts violently with water, so avoid contact with moisture.
-
Chloroacetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) substance. Handle it exclusively in a well-ventilated fume hood.
-
1,3-Dichlorobenzene: This is a hazardous substance. Avoid inhalation and skin contact.
-
Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture with water/ice is highly exothermic and releases HCl gas. This must be done slowly and cautiously in a fume hood with adequate cooling.
Q4: How can I confirm the identity and purity of the final product, this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Chromatography (TLC, GC, HPLC): These techniques are used to assess the purity of the product and to identify the presence of any impurities.
References
At this time, no specific, publicly available, in-depth guides from chemical suppliers or research institutions on the synthesis of this compound were identified that could be directly cited and linked. The information provided is based on established principles of organic chemistry, particularly the Friedel-Crafts acylation and nucleophilic substitution reactions, which are covered in standard organic chemistry textbooks and literature. For further reading on the underlying chemical principles, please consult authoritative organic chemistry resources.
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. As a critical intermediate in various synthetic pathways, achieving high purity and yield is paramount. This document provides in-depth troubleshooting for common side reactions, preventative protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Understanding the Primary Synthetic Route & Its Challenges
The most common and scalable laboratory synthesis of this compound proceeds via a two-step sequence:
-
α-Halogenation: Selective bromination or chlorination at the alpha-position of the precursor, 1-(2,4-dichlorophenyl)ethanone.
-
Nucleophilic Substitution: Hydrolysis of the resulting α-halo ketone with a hydroxide source to yield the target α-hydroxy ketone.
While robust, this pathway is susceptible to several competing reactions that can drastically reduce yield and complicate purification. This guide will focus on identifying, mitigating, and troubleshooting these issues.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low Yield & Complex Product Mixture on TLC/LCMS
Question: My reaction has a low yield of the desired product and my TLC plate shows multiple new spots, some of which are non-polar and others that are very polar. What are the likely side products?
Answer: A complex product mixture is the most common issue, typically arising from three primary side reactions: Dihalogenation , Favorskii Rearrangement , and Self-Condensation .
| Side Product | Formation Mechanism | Preventative Measures & Troubleshooting |
| 1-(2,4-Dichlorophenyl)-2,2-dihaloethanone | Over-halogenation of the starting ketone, driven by excess halogenating agent or prolonged reaction times. | Stoichiometry Control: Use no more than 1.0-1.05 equivalents of the halogenating agent (e.g., Br₂). Controlled Addition: Add the halogenating agent slowly and at a reduced temperature (0-5 °C) to prevent localized excess. Purification: This byproduct is significantly less polar than the desired product and can often be removed via column chromatography. |
| (2,4-Dichlorophenyl)acetic acid | This is the classic product of a Favorskii Rearrangement of the intermediate α-halo ketone under basic conditions during the hydrolysis step. | Temperature Control: Keep the hydrolysis temperature low (e.g., room temperature or slightly below) to disfavor the rearrangement pathway. Base Selection: Use a milder base or a buffered system if possible. Formate-mediated hydrolysis is a known alternative to suppress this. Purification: This acidic byproduct can be removed with a basic aqueous wash (e.g., dilute NaHCO₃ solution) during the workup. |
| Aldol Condensation Products (High MW) | Self-condensation of the starting enolizable ketone, catalyzed by either the acid generated during halogenation or the base used in hydrolysis. | Order of Operations: Ensure complete halogenation before introducing the base for hydrolysis. Temperature Control: Low temperatures suppress the rate of condensation. Purification: These are typically high molecular weight, non-polar byproducts that can be removed by chromatography or recrystallization. |
Issue 2: Reaction Turns Dark Brown or Black
Question: During the hydrolysis step, my reaction mixture turned very dark, and I isolated a tar-like substance. What happened?
Answer: The formation of a dark tar is indicative of decomposition and polymerization. This can be caused by:
-
Excessively Strong Base or High Temperatures: Harsh conditions during hydrolysis can promote complex elimination and condensation pathways, leading to polymeric materials.
-
Presence of Impurities: Impurities in the starting 1-(2,4-dichlorophenyl)ethanone can act as initiators for polymerization.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure the starting ketone is pure by NMR or GC-MS before beginning.
-
Moderate Reaction Conditions: Perform the hydrolysis at room temperature or below. Add the base solution slowly to the α-halo ketone intermediate to avoid temperature spikes.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.
FAQ: Can I use Friedel-Crafts acylation to synthesize this molecule directly?
Answer: While theoretically possible by reacting 1,3-dichlorobenzene with 2-hydroxyacetyl chloride (or a protected version), this route is challenging. The Lewis acid catalyst (e.g., AlCl₃) required for the acylation will form a complex with the hydroxyl group, necessitating more than stoichiometric amounts of the catalyst and leading to a difficult workup.[1] Furthermore, protecting the hydroxyl group adds extra steps to the synthesis. The α-halogenation/hydrolysis route is generally more efficient and higher-yielding. The Friedel-Crafts reaction is well-known, having been developed by Charles Friedel and James Crafts in 1877.[1] A key limitation is that the product ketone can complex with the Lewis acid, requiring stoichiometric quantities and a destructive aqueous workup.[1]
Section 3: Visualizing Reaction Pathways
Understanding the interplay between the desired reaction and competing side reactions is crucial for effective troubleshooting.
Caption: Competing pathways in the synthesis of this compound.
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
Step A: α-Bromination
-
Dissolve 1-(2,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add bromine (1.05 eq), dissolved in the same solvent, dropwise over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LCMS.
-
Upon completion, the reaction mixture containing the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone can be used directly in the next step or quenched with a dilute solution of sodium thiosulfate and extracted.
Step B: Hydrolysis
-
Cool the crude reaction mixture from Step A back to 10-15 °C.
-
Prepare a solution of sodium hydroxide (1.5 eq) in water.
-
Slowly add the aqueous NaOH solution to the reaction mixture, ensuring the internal temperature does not exceed 25 °C.
-
Stir the resulting mixture at room temperature for 2-4 hours, monitoring the conversion of the bromo-intermediate to the hydroxy-product by TLC or LCMS.
-
Once the reaction is complete, neutralize the mixture with dilute HCl to pH ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to remove any Favorskii acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and solving issues during synthesis.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- Vertex AI Search. Grignard Reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Ace Chemistry. Grignard Reagents and related organic synthesis.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
- Wikipedia. Friedel–Crafts reaction.
- Google Patents. Process for the preparation of aromatic alpha-hydroxy ketones.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- ResearchGate. The possible oxidation pathways of ethanol during water splitting (A).
Sources
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Welcome to the technical support guide for the purification of 1-(2,4-dichlorophenyl)-2-hydroxyethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its purification.
Introduction to Purification Challenges
This compound, an α-hydroxy ketone, is a valuable intermediate in the synthesis of various pharmaceutical compounds, including antifungal agents. Its purification can be challenging due to its susceptibility to degradation and the presence of structurally similar impurities. This guide provides a systematic approach to overcoming these hurdles, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted 2,4-dichloroacetophenone.
-
By-products: Products from side reactions during synthesis, which can include over-reaction or dimerization products.[1]
-
Degradation Products: The α-hydroxy ketone moiety is susceptible to oxidation and other degradation pathways, especially when exposed to heat, light, or changes in pH.[1] This can lead to the formation of colored impurities, potentially α,β-unsaturated ketones.[2]
Q2: My purified product has a yellow tint. What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of conjugated impurities, such as α,β-unsaturated ketones or other degradation products.[2] To address this:
-
Analysis: First, use techniques like GC-MS or NMR to identify the impurity.
-
Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. A well-chosen solvent system will keep the impurity dissolved in the mother liquor while the desired compound crystallizes.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography can separate compounds based on polarity.[2]
-
Q3: I am observing low recovery after purification. What are the potential reasons?
A3: Low recovery can stem from several factors:
-
Inappropriate Purification Technique: The chosen method may not be suitable for the scale or impurity profile of your sample.
-
Suboptimal Parameters: For recrystallization, using too much solvent will result in product loss. For chromatography, an incorrect solvent system can lead to the compound sticking to the stationary phase.[2]
-
Product Degradation: The compound may be degrading during the purification process due to excessive heat or prolonged exposure to acidic or basic conditions.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For α-hydroxy ketones, common solvents to screen include ethanol, ethyl acetate/hexanes, and toluene.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Add a slightly larger volume of solvent. - Ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble even at low temperatures. | - Use the minimum amount of hot solvent for dissolution.[4] - Test a different solvent system where the compound has lower solubility at cold temperatures. |
| Impure Crystals | The cooling was too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Diagram: Recrystallization Workflow
Caption: A workflow for recrystallization and common troubleshooting points.
Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes.[2] Adjust the polarity to achieve a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent. Ensure the packing is uniform to prevent channeling.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the less polar solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating impurities with different polarities.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system or poorly packed column. | - Optimize the solvent system using TLC to achieve better separation between spots.[2] - Ensure the silica gel is packed uniformly to avoid channeling.[2] - Consider using a gradient elution.[2] |
| Compound Stuck on Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent.[2] |
| Low Recovery | The compound is adsorbing irreversibly to the silica gel or fractions were not collected properly. | - Increase the eluent polarity.[2] - Ensure all fractions containing the product are collected by careful TLC analysis. |
| Band Tailing | The sample is interacting too strongly with the silica gel, possibly due to the hydroxyl group. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though caution is advised with the target molecule's stability) to the eluent. |
Diagram: Logic for Purification Method Selection
Caption: Decision tree for selecting the primary purification method.
Stability and Handling
This compound can be sensitive to environmental conditions. To minimize degradation:
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
pH: Avoid strongly acidic or basic conditions during workup and purification, as these can promote side reactions or degradation.
-
Temperature: Minimize exposure to high temperatures. If distillation is considered, vacuum distillation is recommended to lower the boiling point and reduce the risk of thermal degradation.[2]
By understanding the specific challenges associated with the purification of this compound and applying these systematic troubleshooting approaches, researchers can achieve the high purity necessary for their research and development endeavors.
References
- BenchChem. (2025). Technical Support Center: Purification of Synthesized 3-Nonanone. Benchchem.
-
University of Rochester, Department of Chemistry. Purification: How To. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13453357, (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone. PubChem.
- Sharma, G., & Kumar, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition.
- Google Patents. (2010).
- BenchChem. (2025). Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol. Benchchem.
- Google Patents. (2012). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group.
- Sastry, T. U., et al. (2012).
- Mousavi, M., & Seyfi, H. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Organic Chemistry Journal.
- Google Patents. (1939).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3823, 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem.
- European Journal of Organic Chemistry. (2006). Synthesis of α-hydroxy ketones and aldehydes.
- Google Patents. (2011).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. PubChem.
- ECHEMI. (2019). 1-(4-Fluorophenyl)
- PubMed. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D)
- PubMed. (1991).
- PubMed. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli.
Sources
Technical Support Center: Stability and Degradation of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Welcome to the technical support guide for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone (also known as 2-hydroxy-2',4'-dichloroacetophenone). This resource is designed for researchers, scientists, and drug development professionals to proactively address stability issues and troubleshoot degradation-related problems. Adherence to the principles outlined below will enhance experimental reproducibility and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section covers fundamental questions about the stability and handling of this compound.
Q1: What is this compound and what are its primary degradation concerns?
A1: this compound is an alpha-hydroxy ketone. The key structural features influencing its stability are the hydroxyl group alpha to the carbonyl group, and the dichlorinated phenyl ring. The primary degradation concerns stem from its susceptibility to oxidation, rearrangement under acidic or basic conditions, and potential photolytic decomposition.[1][2][3] The alpha-hydroxy ketone moiety is known to be reactive and can undergo transformations that alter the molecule's structure and activity.
Q2: What are the primary environmental factors that can cause degradation?
A2: The stability of this compound is sensitive to several factors:
-
pH: Both acidic and basic conditions can catalyze degradation, including the α-ketol rearrangement.[1][2][3]
-
Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative cleavage, potentially forming 2,4-dichlorobenzoic acid as a degradant.[4][5]
-
Temperature: Elevated temperatures accelerate all degradation pathways. Thermal degradation studies are often conducted between 40°C and 70°C.[4]
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. Functional groups like carbonyls and aryl chlorides are known to contribute to photosensitivity.[5][6]
Q3: How can I visually identify if my sample has started to degrade?
A3: While analytical methods are definitive, visual cues can serve as an early warning. A pure, solid sample of this compound should be a white to off-white crystalline powder. A noticeable yellow or brown discoloration can indicate the formation of degradation products. Similarly, a clear, colorless stock solution that turns yellow suggests instability. However, the absence of a color change does not guarantee stability; significant degradation can occur without any visible signs.
Q4: What are the likely degradation products I should be looking for?
A4: Based on the structure, the most probable degradation products include:
-
2,4-Dichlorobenzoic acid: Resulting from oxidative cleavage of the bond between the carbonyl carbon and the adjacent CH2OH group.
-
2,4-Dichloromandelic acid: A potential oxidation product.
-
Rearrangement Products: The α-ketol rearrangement can lead to isomeric structures.[1][2][3]
-
2,4-Dichlorophenol: Can be formed through more extensive degradation pathways.[7][8][9]
Identifying these products typically requires analytical techniques like HPLC-UV, LC-MS, or GC-MS.[10][11][12]
Section 2: Troubleshooting Guide - Diagnosing Degradation
This guide provides a systematic approach to identifying and resolving issues related to compound instability during your experiments.
Problem: My experimental results are inconsistent, and I suspect compound degradation.
This is a common issue when working with sensitive molecules. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem: My stock solution has turned yellow.
A color change is a strong indicator of degradation.
-
Do not use the solution. The yellow color likely indicates the formation of chromophoric degradation products. Using this solution will introduce unknown variables into your experiment.
-
Perform an analytical check. Use HPLC-UV or a similar method to confirm the presence of new peaks and a decrease in the parent compound's peak.[10]
-
Review your solvent. Some solvents, especially ethers like THF, can form peroxides over time, which will accelerate oxidative degradation.[13] Ensure you are using fresh, high-purity, peroxide-free solvents.
-
Prepare a fresh solution following the best practices in Protocol 3.2 and store it appropriately.
Problem: My HPLC analysis shows new, unidentified peaks.
When new peaks appear in your chromatogram over time, it's crucial to determine if they are degradation products.
-
Conduct a forced degradation study. A controlled experiment can help confirm the identity of degradants.[4][11][13] Expose small aliquots of a fresh, pure solution to stress conditions (e.g., acid, base, H₂O₂, heat, light) for a short period.
-
Analyze the stressed samples by HPLC. The peaks that grow under these conditions are likely the same unknown peaks you are observing in your aged samples.
-
Use LC-MS for identification. If identifying the degradants is critical, LC-MS analysis can provide the mass of the unknown peaks, allowing you to propose structures based on likely degradation pathways.[11]
Section 3: Prevention and Best Practices
Proactive measures are the most effective way to prevent degradation.
Protocol 3.1: Recommended Storage and Handling
Proper storage is the first line of defense against degradation.
-
Solid Compound:
-
Store in an airtight container, preferably under an inert atmosphere (argon or nitrogen).
-
Keep in a desiccator to protect from moisture.
-
Store at the recommended temperature (typically 2-8°C or -20°C). Protect from light by using an amber vial or by placing the container in a light-blocking secondary container.
-
Avoid repeated freeze-thaw cycles. Aliquot the solid into smaller, single-use vials if you need to access it frequently.
-
-
Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents. Degas the solvent by sparging with nitrogen or argon before use to remove dissolved oxygen.
-
Storage: Store solutions in amber glass vials with PTFE-lined caps.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Headspace: Minimize the headspace in the vial to reduce the amount of oxygen available for reaction.
-
Protocol 3.2: Preparation of Stable Stock Solutions
-
Environment: Work in an area with minimal light exposure. Use a fume hood or glove box flushed with an inert gas if possible.
-
Solvent Preparation: Use a fresh bottle of an appropriate anhydrous solvent (e.g., DMSO, Acetonitrile).
-
Weighing: Weigh the required amount of this compound quickly to minimize exposure to atmospheric moisture and oxygen.
-
Dissolution: Add the degassed solvent to the solid and dissolve completely, ensuring the container is sealed promptly.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in appropriate vials. This prevents contamination and degradation of the main stock from repeated use.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or below, protected from light.
Protocol 3.3: Monitoring Compound Stability Over Time
Regularly checking the purity of your stock solutions is a critical quality control step.
| Time Point | Storage Condition | Test | Acceptance Criteria |
| T = 0 (Initial) | -20°C, Protected from Light | HPLC-UV | Purity ≥ 99.0% |
| T = 1 Month | -20°C, Protected from Light | HPLC-UV | Purity ≥ 98.5% |
| T = 3 Months | -20°C, Protected from Light | HPLC-UV | Purity ≥ 98.0% |
| T = 6 Months | -20°C, Protected from Light | HPLC-UV | Purity ≥ 97.0% |
Note: Acceptance criteria should be adjusted based on the sensitivity of your specific application.
Section 4: Advanced Topics - Mechanistic Insights
Understanding the chemical mechanisms of degradation can aid in developing more robust prevention strategies.
Mechanism of Degradation
The primary degradation pathways for this compound involve oxidation and rearrangement.
Caption: Major degradation pathways for the title compound.
-
Oxidative Cleavage: In the presence of oxidizing agents, the C-C bond between the carbonyl and the hydroxymethyl group can be cleaved. This is a common pathway for alpha-hydroxy ketones and would lead to the formation of 2,4-dichlorobenzoic acid.
-
α-Ketol Rearrangement: This is an isomerization reaction that can be catalyzed by acid or base.[1][2][3] It involves the migration of the dichlorophenyl group, leading to an isomeric product. This process is reversible, and the reaction will favor the more thermodynamically stable isomer.[3]
Section 5: References
-
Di, J., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions.
-
Jain, D., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Science.gov. forced degradation products: Topics by Science.gov. [Link]
-
Paquette, L. A. (2002). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. ResearchGate. [Link]
-
Prajapati, M., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Yates, P., & Stiver, S. (1986). Photochemistry of cyclic a-hydroxy ketones. 11. The nature of the photoproducts. Canadian Journal of Chemistry.
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Wikipedia. α-Ketol rearrangement. [Link]
-
Quora. What are the differences between alpha hydroxy ketones and beta-hydroxy ketones?[Link]
-
Sdfine. 2',4'-DICHLOROACETOPHENONE Safety Data Sheet.
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
-
Eawag. 2,4-Dichlorophenoxyacetic Acid Pathway Map. [Link]
-
PubMed. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. [Link]
-
PubMed. Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. [Link]
-
PubChem. 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one.
-
Royal Society of Chemistry. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. [Link]
-
Advanced Technologies. KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID.
-
St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
-
ResearchGate. Biodegradation of 2, 4-dichlorophenol using Mycoplana dimorpha extracts and evaluation of kinetic parameters. [Link]
-
ResearchGate. Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. [Link]
-
Eawag. 1,4-Dichlorobenzene Degradation Pathway. [Link]
-
PubMed. Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis. [Link]
-
PubMed. Degradation of 2,4-dichlorophenol by immobilized iron catalysts. [Link]
-
Central Drug House. 2,4-DICHLORO ACETOPHENONE MATERIAL SAFETY DATA SHEET.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. rjptonline.org [rjptonline.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of 2,4-dichlorophenol by immobilized iron catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Welcome to the technical support center for the synthesis and optimization of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and successful experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical compounds, typically involves a two-step process: a Friedel-Crafts acylation followed by an α-hydroxylation. While seemingly straightforward, each step presents unique challenges that can significantly impact yield and purity. This guide provides a structured approach to troubleshoot common issues and optimize your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The initial Friedel-Crafts acylation to form 2',4'-dichloroacetophenone is a critical first step. Low yields at this stage are a common hurdle.
Potential Causes & Solutions:
-
Deactivated Aromatic Ring: The two chlorine atoms on the starting material, 1,3-dichlorobenzene, are deactivating groups for electrophilic aromatic substitution.[1] This inherent low reactivity requires optimized conditions to proceed efficiently.
-
Solution: Ensure a sufficiently high reaction temperature and an adequate amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to drive the reaction forward.[1]
-
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[1] Any water in your reagents or glassware will deactivate the catalyst.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and use freshly opened or purified AlCl₃. Operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Insufficient Catalyst: The product, 2',4'-dichloroacetophenone, can form a stable complex with AlCl₃, effectively sequestering the catalyst.[1][2]
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
To a dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap, add 1.3 moles of anhydrous aluminum trichloride and 1.0 mole of m-dichlorobenzene.
-
Under constant stirring, slowly add 1.0 mole of acetic anhydride dropwise, maintaining the reaction temperature between 45°C and 55°C.[3][4]
-
After the addition is complete, gradually heat the mixture to 90-95°C and maintain reflux with stirring for approximately 3 hours.[3][4]
-
Cool the reaction mixture and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and then with a dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2',4'-dichloroacetophenone.
Issue 2: Poor Yield and/or Multiple Products in the α-Hydroxylation Step
The conversion of 2',4'-dichloroacetophenone to this compound is the final, and often most delicate, step.
Potential Causes & Solutions:
-
Over-oxidation or Side Reactions: The α-position of the ketone is susceptible to various reactions. Strong oxidizing agents or harsh conditions can lead to cleavage of the C-C bond or other unwanted byproducts.[5]
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature based on the TLC analysis. Ensure efficient stirring, especially in heterogeneous mixtures.
-
-
Product Instability: α-hydroxy ketones can be sensitive to heat, air, and moisture, which can make purification challenging.[8]
-
Solution: Perform the work-up and purification steps promptly after the reaction is complete. Use gentle purification techniques like column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate).[9]
-
Experimental Protocol: α-Hydroxylation using Iodine and DMSO
-
In a round-bottom flask, dissolve the 2',4'-dichloroacetophenone in Dimethyl Sulfoxide (DMSO).
-
Add a sub-stoichiometric amount of molecular iodine (I₂).
-
Heat the reaction mixture with stirring. The optimal temperature may vary, so it's recommended to start at a moderate temperature (e.g., 80°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A1: The Lewis acid, typically AlCl₃, coordinates with the acylating agent (e.g., acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion.[10][11] This acylium ion is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction.[10]
Q2: Can I use acetyl chloride instead of acetic anhydride for the acylation?
A2: Yes, acetyl chloride is a common acylating agent in Friedel-Crafts reactions.[10] However, acetic anhydride is often preferred in industrial settings as it is less volatile and corrosive.[3][4] The reaction with acetic anhydride also avoids the generation of corrosive HCl gas as a byproduct.
Q3: Why is my purified this compound discolored?
A3: Discoloration can be due to trace impurities or degradation of the product. α-hydroxy ketones can be prone to air oxidation. Ensure thorough purification, and consider storing the final product under an inert atmosphere and at a low temperature.
Q4: Are there alternative methods for the α-hydroxylation of 2',4'-dichloroacetophenone?
A4: Yes, several other methods exist for the α-hydroxylation of ketones. These include oxidation with reagents like Oxone in the presence of a catalytic amount of iodobenzene, or using molecular oxygen with a phase-transfer catalyst.[5][6] The choice of method depends on the desired scale, available reagents, and safety considerations.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Part 3: Visualizations & Data
Workflow Diagram: Synthesis of this compound
Caption: Overall synthetic workflow from starting materials to the final product.
Troubleshooting Logic Diagram: Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in the acylation step.
Comparative Data: Reaction Conditions
| Parameter | Friedel-Crafts Acylation | α-Hydroxylation |
| Key Reagents | 1,3-Dichlorobenzene, Acetic Anhydride, AlCl₃ | 2',4'-Dichloroacetophenone, I₂, DMSO |
| Typical Temp. | 90-95 °C | ~80 °C (variable) |
| Key Challenge | Ring deactivation, Catalyst sensitivity | Selectivity, Product stability |
| Common Byproduct | Isomeric acylation products | Over-oxidation products |
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Iodine promoted α-hydroxylation of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 2, 4-dichloroacetophenone.
-
OuluREPO. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 7. Iodine promoted α-hydroxylation of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Welcome to the technical support resource for the purification of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges encountered during purification and provide robust, field-proven protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically process-related and depend on the synthetic route employed. However, common contaminants often include:
-
Unreacted Starting Materials: Such as 2-bromo-1-(2,4-dichlorophenyl)ethanone or the parent acetophenone, 1-(2,4-dichlorophenyl)ethanone.
-
Over-oxidation Products: If an oxidation route is used, formation of the corresponding α-diketone (1-(2,4-dichlorophenyl)ethane-1,2-dione) or cleavage to 2,4-dichlorobenzoic acid is possible.
-
Byproducts of Hydrolysis: Incomplete hydrolysis of an intermediate ester or silyl ether can leave residual protected material.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., THF, Dichloromethane, Ethyl Acetate) are common.[1]
Q2: What are the primary methods for purifying the crude product?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often the most efficient method for achieving high purity on a larger scale.
-
Silica Gel Column Chromatography: The most versatile method for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when impurities have very similar solubility profiles to the product.[2][3]
-
Preparative HPLC: Used for achieving the highest possible purity, especially for small quantities or when impurities are structurally very similar to the product.
Q3: How can I assess the purity of my final product?
A3: A multi-technique approach is recommended to ensure the reliability of your research.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., % area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can detect and identify impurities, even at low levels. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified internal standard.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[4]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.
Purification Workflow: A Decision Guide
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified, validated product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
Q4: My crude product is an oil and won't solidify. How can I proceed with purification?
A4: An oily product often indicates the presence of significant impurities or residual solvent that is depressing the melting point.
-
Step 1: Remove Residual Solvents. Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40 °C).
-
Step 2: Attempt Trituration. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexane or diethyl ether).[6] Stir or sonicate the mixture. This can often wash away soluble impurities and induce crystallization of the product.
-
Step 3: Proceed Directly to Chromatography. If the product remains an oil, column chromatography is the most effective path forward. The oil can be loaded directly onto the silica gel column by pre-adsorbing it onto a small amount of silica.
Q5: I performed a recrystallization, but my yield is very low. What went wrong?
A5: Low yield is a common issue in recrystallization and can usually be traced to one of these causes:
-
Using Too Much Solvent: The single most common error. The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent will keep the product dissolved even at low temperatures.
-
Solution: After a failed attempt, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more product. For the next attempt, add the hot solvent portion-wise until the solid just dissolves.[7]
-
-
Cooling Too Quickly: Rapid cooling traps impurities and leads to the formation of small, impure crystals or an oil.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.
-
-
Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.
Q6: My NMR spectrum shows a persistent impurity that looks like the starting ketone. How do I remove it?
A6: Unreacted starting ketones can sometimes be difficult to remove by recrystallization due to similar crystal lattice packing.
-
Option 1: Column Chromatography. This is the most reliable method. A hexane/ethyl acetate gradient on silica gel will typically provide good separation, as the α-hydroxy ketone product is significantly more polar than the starting ketone.
-
Option 2: Bisulfite Wash (for reactive ketones). This is an extractive work-up technique that can remove aldehydes and some reactive ketones.[8][9] The ketone forms a charged bisulfite adduct that is soluble in the aqueous phase.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective when the product is soluble in one solvent (ethanol) and insoluble in the other (water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot 95% ethanol. Stir on a hotplate until a clear solution is obtained.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-homogenize: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Check the purity by HPLC and measure the melting point.
| Parameter | Expected Outcome |
| Typical Yield | 70-85% |
| Expected Purity (HPLC) | >99.0% |
| Appearance | White to off-white crystalline solid |
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily products.
-
Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for oils or poorly soluble solids, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the fractions by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your more polar product. The less polar impurities (like starting ketone) should elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Place the resulting solid or oil under high vacuum to remove all traces of solvent.
-
Validation: Confirm the structure and purity by NMR and HPLC.
Key Impurity Structures
The diagram below shows the target molecule and two common process-related impurities. Understanding their structural differences in polarity is key to designing a separation strategy.
Caption: Structures of the target α-hydroxy ketone and common, less polar impurities.
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. [Link]
-
National Institutes of Health (NIH). (n.d.). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC. [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-2-diformylamino-. [Link]
-
PubMed. (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. [Link]
-
Organic Syntheses. (n.d.). Procedure for Crystallization. [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
-
PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. [Link]
-
ResearchGate. (2013). Crystal Growth and Characterization of 1-(2,4-Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one. [Link]
-
PubChem. (n.d.). 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one. [Link]
-
PubMed. (1991). Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. [Link]
-
ResearchGate. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. [Link]
-
Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important synthesis. As a key building block in the development of various pharmaceutical agents, including antifungal medications like Miconazole and Luliconazole, a robust and scalable synthetic route is critical.[1][2]
This document moves beyond simple protocols to address the common challenges and critical decision points encountered during scale-up. We will explore the causality behind procedural choices and provide troubleshooting frameworks to ensure the integrity and success of your synthesis.
Overall Synthetic Workflow
The synthesis of this compound is typically approached as a two-stage process. First, a Friedel-Crafts acylation reaction is performed to create the carbon skeleton, yielding an α-chloro ketone intermediate. This intermediate is then converted to the final α-hydroxy ketone product.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Friedel-Crafts Acylation (Synthesis of Intermediate A)
Question: What is the most common and scalable synthetic route for the intermediate, 2-Chloro-1-(2,4-dichlorophenyl)ethanone?
Answer: The most established method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The reaction proceeds by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich dichlorobenzene ring. While effective, scaling this reaction requires careful management of its exothermic nature and the handling of corrosive materials.[4]
Question: My Friedel-Crafts reaction has a low yield. What are the common causes?
Answer: Low yields in a Friedel-Crafts acylation at scale can typically be traced to several factors:
-
Catalyst Quality and Stoichiometry: Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it. Furthermore, the ketone product forms a strong complex with AlCl₃, which means you must use more than a stoichiometric amount of the catalyst for the reaction to proceed to completion. For scale-up, a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to chloroacetyl chloride is often required.[4]
-
Insufficient Reaction Time or Temperature: While the initial addition of reagents should be done at a low temperature (0-5 °C) to control the exotherm, the reaction often needs to be warmed to room temperature or slightly above (e.g., 40 °C) and held for several hours to ensure completion.[3][4] In-process monitoring via TLC or HPLC is crucial to determine the reaction endpoint.
-
Inefficient Quenching and Work-up: The work-up, which involves quenching the reaction mixture in ice and acid, is critical.[3][5] This step breaks the aluminum chloride-ketone complex to liberate the product. If the quench is too rapid or inefficient, product can be lost or trapped in the aqueous layer. Ensure vigorous stirring and sufficient acid to fully hydrolyze the aluminum salts.
Question: I'm observing significant byproduct formation. What are they and how can I minimize them?
Answer: The primary byproduct concern in this specific acylation is the formation of isomers. While the chloroacetyl group will primarily add at the 4-position relative to the two chlorine atoms on the ring (due to ortho, para-directing effects and sterics), some level of the 2- and 6-isomers can form. To minimize this:
-
Maintain Low Temperatures: Running the initial phase of the reaction at a controlled low temperature (0-5 °C) enhances regioselectivity.[3]
-
Order of Addition: A "reverse addition" approach, where the 1,3-dichlorobenzene is added to a pre-formed complex of AlCl₃ and chloroacetyl chloride, can sometimes improve selectivity.
Polyacylation is generally not a significant issue, as the electron-withdrawing nature of the newly added acyl group deactivates the aromatic ring towards further substitution.[3]
Caption: Troubleshooting decision-making for the Friedel-Crafts acylation stage.
Part 2: Conversion to the Final Product
Question: What is the best way to convert the α-chloro ketone (Intermediate A) to the α-hydroxy ketone product? Direct hydrolysis seems simple.
Answer: While direct hydrolysis of the α-chloro ketone with water or hydroxide seems straightforward, it is strongly discouraged, especially at scale. α-Haloketones are highly reactive and prone to side reactions under these conditions.[6] Direct basic hydrolysis can lead to the Favorskii rearrangement , yielding carboxylic acid derivatives instead of the desired α-hydroxy ketone.
A much more reliable and higher-yielding method is a two-step sequence:
-
Nucleophilic Substitution: First, displace the chloride with a weaker, less basic nucleophile like sodium or potassium acetate in a suitable solvent (e.g., ethanol or acetone). This forms an α-acetoxy ketone intermediate.
-
Hydrolysis: Subsequently, hydrolyze the acetate ester under mild acidic or basic conditions to reveal the hydroxyl group. This controlled, two-step process avoids the harsh conditions that promote rearrangement.
Question: My final product is difficult to purify. What are the likely impurities?
Answer: Impurities in the final product often stem from the preceding steps. Common culprits include:
-
Unreacted Intermediate A: If the substitution/hydrolysis is incomplete, you will have residual 2-chloro-1-(2,4-dichlorophenyl)ethanone.
-
Dimerization/Side Products: The reactive nature of the starting material can lead to small amounts of self-condensation or other byproducts under non-optimal conditions.
-
Isomers: Any isomeric impurities from the Friedel-Crafts step will likely carry through to the final product.
Effective purification at scale usually relies on recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane), which is more cost-effective and scalable than column chromatography.[4][7]
Safety & Handling
Question: What are the primary safety hazards associated with this synthesis?
Answer: This synthesis involves several hazardous materials and requires strict safety protocols.
-
Corrosives: Chloroacetyl chloride and aluminum chloride are highly corrosive and react violently with water. Hydrogen chloride gas is evolved during the reaction and quench.[8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Toxicity and Irritation: α-Chloro ketones are potent lachrymators (tear-producing agents) and are toxic and irritating to the skin, eyes, and respiratory system.[8][10] Strict handling procedures, including the use of gloves, safety goggles, and respiratory protection, are mandatory.[8][9][11]
-
Exothermic Reactions: Both the Friedel-Crafts reaction and the quenching step are highly exothermic. On a large scale, this heat generation must be managed with an efficient cooling system and slow, controlled addition of reagents to prevent a runaway reaction.
Experimental Protocols & Data
Table 1: Reagent Stoichiometry for a 1.0 Mole Scale Synthesis
| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Notes |
| 1 | 1,3-Dichlorobenzene | 1.1 | 147.00 | 161.7 | 124.4 | Used as both reactant and solvent in some procedures. |
| 1 | Chloroacetyl Chloride | 1.0 | 112.94 | 112.9 | 77.9 | Highly corrosive and moisture sensitive. |
| 1 | Anhydrous AlCl₃ | 1.2 | 133.34 | 160.0 | - | Must be high purity and handled under inert atmosphere. |
| 2 | Intermediate A | 1.0 | 223.48 | 223.5 | - | Assuming 100% yield from Step 1 for calculation. |
| 2 | Sodium Acetate | 1.5 | 82.03 | 123.0 | - | Anhydrous is preferred. |
| 2 | Hydrochloric Acid (conc.) | Catalytic | 36.46 | - | ~50 mL | For hydrolysis of the acetate ester. |
Typical Yields: Step 1 (Friedel-Crafts Acylation) often yields 85-95%. Step 2 (Hydroxylation) typically proceeds with yields of 80-90%. Overall yield is expected in the range of 68-85%.[4]
Protocol 1: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Intermediate A)
SAFETY: This procedure must be conducted in a certified fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure an emergency shower and eyewash station are accessible.[9]
-
Setup: Equip a suitable reactor with mechanical stirring, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.
-
Charging Reagents: Charge the reactor with anhydrous aluminum chloride (160.0 g, 1.2 mol). Add 1,2-dichloroethane (500 mL) as the solvent. Cool the slurry to 0-5 °C using an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (112.9 g, 1.0 mol) to the AlCl₃ slurry, keeping the temperature below 10 °C. Once the addition is complete, add 1,3-dichlorobenzene (161.7 g, 1.1 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat to 40 °C. Stir for 3-5 hours, monitoring the reaction progress by TLC or HPLC.[4]
-
Quenching: Prepare a separate vessel with a mixture of crushed ice (1.5 kg) and concentrated hydrochloric acid (150 mL). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/acid slurry. The temperature should be controlled to stay below 25 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 150 mL).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from hexane or ethanol.[4]
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a reactor equipped for reflux, dissolve the crude Intermediate A (approx. 1.0 mol) in ethanol (1 L).
-
Substitution: Add anhydrous sodium acetate (123.0 g, 1.5 mol) to the solution. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Hydrolysis: After cooling slightly, add concentrated hydrochloric acid (50 mL) to the reaction mixture. Re-heat to reflux for an additional 1-2 hours to hydrolyze the intermediate acetate ester.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator. Slowly add water (1 L) to precipitate the product.
-
Purification: Stir the resulting slurry in an ice bath for 1 hour. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system.
References
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Vertex AI Search Result[12] : 2-Chloro-1-(2,4-Dichlorophenyl)Ethanone - Chlorinated Benzene Manufacturer in China. (n.d.). Ascent Chemical.
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Vertex AI Search Result[8] : SAFETY DATA SHEET for 2-Chloroacetophenone. (2024-03-27). Thermo Fisher Scientific.
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Vertex AI Search Result[13] : SAFETY DATA SHEET for 1,2-Dichloroethane. (2025-07-29). Sigma-Aldrich.
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Vertex AI Search Result[11] : SAFETY DATA SHEET for 2',4'-Dichloroacetophenone. (2025-12-19). Fisher Scientific.
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Vertex AI Search Result[9] : SAFETY DATA SHEET for 2'-Chloroacetophenone. (2025-12-19). Fisher Scientific.
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Vertex AI Search Result : Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). NISCAIR Online Periodicals Repository.
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Vertex AI Search Result[5] : Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. (n.d.). Benchchem.
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Vertex AI Search Result[14] : Acylated products using Dichloroacetylchloride. (n.d.). ResearchGate.
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Vertex AI Search Result[15] : US Patent US4895984A - Acylation of aromatics. (n.d.). Google Patents.
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Vertex AI Search Result[3] : Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (n.d.). Benchchem.
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Vertex AI Search Result[16] : 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. (n.d.). Benchchem.
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Vertex AI Search Result[1] : Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (n.d.). ResearchGate.
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Vertex AI Search Result[4] : CN101863832A - Method for producing miconazole nitrate on industrialized basis. (n.d.). Google Patents.
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Vertex AI Search Result[2] : Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). ResearchGate.
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Vertex AI Search Result[17] : CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.
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Vertex AI Search Result[6] : Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health (NIH).
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Vertex AI Search Result[18] : Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (2025). Benchchem.
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Vertex AI Search Result[10] : Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. (2024-04-10). ChemBK.
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Vertex AI Search Result[19] : Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). ResearchGate.
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Vertex AI Search Result[20] : Ethanone, 1-(2,4-dichlorophenyl)-2-diformylamino-. (n.d.). PubChem.
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Vertex AI Search Result[21] : 2-Chloro-1-(4-hydroxyphenyl)ethanone. (n.d.). CymitQuimica.
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Vertex AI Search Result[22] : (i) 2-Bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone... (n.d.). ResearchGate.
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Vertex AI Search Result[23] : Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. (1991). PubMed.
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Vertex AI Search Result[24] : Buy 2-Chloro-1-(4-hydroxyphenyl)ethanone. (n.d.). EvitaChem.
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Vertex AI Search Result[7] : Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. (2012). Scholars Research Library.
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Vertex AI Search Result[25] : 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. (n.d.). PubChem.
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Vertex AI Search Result[26] : Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.
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Vertex AI Search Result[27] : 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). PubChem.
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Technical Support Center: Enhancing the Stability of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone Solutions
Welcome to the technical support center for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of solutions containing this compound. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound solutions.
Q1: My solution of this compound is showing a yellow discoloration over time. What is causing this?
A1: The yellowing of your solution is a common indicator of degradation. This compound, an α-hydroxy ketone, is susceptible to several degradation pathways, including oxidation and rearrangement reactions, which can produce colored byproducts.[1][2] The dichlorophenyl moiety can also be prone to photolytic degradation.[3] Factors such as exposure to light, elevated temperatures, and the presence of oxygen can accelerate this process.[4][5]
Q2: I'm observing a loss of potency in my stock solution. How can I prevent this?
A2: Loss of potency is a direct consequence of the chemical instability of the compound in solution. To mitigate this, it is crucial to control the storage conditions. Key factors to consider are:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence stability.
-
pH: The pH of the solution can catalyze degradation. Maintaining an optimal pH is critical.
-
Temperature: Lower temperatures generally slow down degradation kinetics.
-
Exclusion of Light and Oxygen: Protecting the solution from light and atmospheric oxygen can prevent photolytic and oxidative degradation.
Q3: What are the primary degradation products I should be looking for?
A3: The primary degradation pathways for α-hydroxy ketones like this compound include:
-
Oxidation: The α-hydroxy ketone can be oxidized to form a dicarbonyl compound (an α-keto aldehyde) or undergo oxidative cleavage.
-
Rearrangement: Acid- or base-catalyzed rearrangements, such as the α-ketol rearrangement, can occur, leading to isomeric structures.[1][2]
-
Dehalogenation: Under certain conditions, particularly photolytic stress, dechlorination of the aromatic ring may occur.
Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guides
This section provides detailed troubleshooting steps for common stability issues.
Issue 1: Rapid Degradation in Aqueous Solutions
Aqueous environments can often accelerate the degradation of this compound.
Causality:
The presence of water can facilitate hydrolysis and act as a medium for pH-dependent reactions. The α-hydroxy ketone functional group can undergo tautomerization, which may be a prelude to further degradation.[7]
Troubleshooting Workflow:
A troubleshooting workflow for addressing rapid degradation in aqueous solutions.
Issue 2: Photodegradation
Exposure to light, especially UV light, can cause significant degradation of chlorinated aromatic compounds.[3]
Causality:
The dichlorophenyl ring can absorb UV radiation, leading to the formation of reactive species that can undergo dechlorination or other reactions, resulting in degradation of the molecule.
Preventative Measures:
-
Use Amber Glassware: Always prepare and store solutions in amber-colored volumetric flasks and vials to block UV light.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct laboratory light.
-
Conduct Photostability Studies: As part of forced degradation studies, expose the solution to controlled light conditions (e.g., ICH Q1B guidelines) to understand its photosensitivity.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a more stable stock solution of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Purified water (Type I)
-
Citrate buffer (pH 5.0)
-
Amber volumetric flasks
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) solution of acetonitrile and citrate buffer (pH 5.0).
-
Degassing: Degas the solvent mixture by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in an amber volumetric flask.
-
Dissolution: Add a portion of the degassed solvent mixture to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Bring the solution to the final volume with the degassed solvent mixture.
-
Inert Atmosphere: Purge the headspace of the flask with an inert gas before sealing.
-
Storage: Store the solution at 2-8°C, protected from light.
Protocol 2: Stability Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8][9]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated to demonstrate its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[6][8]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation pathways.[10][11][12]
Workflow for conducting forced degradation studies.
Table 2: Summary of Typical Forced Degradation Conditions
| Condition | Reagent/Stress | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal | 80°C | 48 hours |
| Photolytic | ICH Q1B Option 2 | As per guidelines |
References
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Journal of Pharmaceutical and Bioanalytical Science. (n.d.).
- Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
- PharmaTutor. (2014).
- Nelson Labs. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- MedCrave online. (2016).
- International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- PubMed. (n.d.).
- Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol)
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
- Chemistry Stack Exchange. (2021). Do all α-hydroxy ketones give Tollens' test?.
- National Institutes of Health. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
- Wikipedia. (n.d.). α-Ketol rearrangement.
- Oxford Academic. (n.d.).
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Validation & Comparative
A Comparative Guide to Confirming the Identity of Synthesized 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Abstract
This guide provides a comprehensive, multi-technique framework for the unambiguous identity confirmation of synthesized 1-(2,4-dichlorophenyl)-2-hydroxyethanone, a key α-hydroxy ketone intermediate. In drug development and organic synthesis, rigorous structural verification is not merely a procedural step but the foundation of experimental validity and reproducibility. We move beyond simple data acquisition to explain the causality behind our analytical choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document serves as a practical guide for researchers, scientists, and quality control professionals, offering detailed protocols and comparative data to ensure the integrity of their synthesized material.
Introduction: The Imperative of Identity in Synthesis
This compound is a valuable building block in organic synthesis, notably as a precursor for various pharmaceutical agents. Its structure, featuring a dichlorinated aromatic ring and an α-hydroxy ketone moiety, presents specific synthetic and analytical challenges. The starting material, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is a potent electrophile, and its conversion to the target hydroxyketone requires careful control to prevent side reactions.[1] Consequently, confirming that the desired substitution has occurred—and only at the intended position—is paramount.
An unverified compound can lead to ambiguous biological results, failed subsequent reaction steps, and irreproducible research. This guide establishes an authoritative, logic-driven workflow to build an irrefutable case for the identity and purity of the synthesized product.
Synthesis Pathway Overview
The most common and direct route to this compound is the hydrolysis of its α-chloro precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group. While various conditions can effect this transformation, a simple hydrolysis using a formic acid/water mixture is often effective.
The diagram below illustrates this straightforward yet critical conversion.
Caption: Reaction scheme for the synthesis of the target compound.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
Confidence in a compound's identity is achieved not by a single analysis but by the convergence of data from multiple, independent (orthogonal) techniques. Each method interrogates a different molecular attribute, and together they provide a complete and validated structural picture. Our workflow is designed to be systematic, beginning with rapid, bulk-property analysis and progressing to detailed structural elucidation.
Caption: A multi-technique workflow for rigorous identity validation.
Comparative Analysis: Experimental Data vs. Literature Values
The core of identity confirmation lies in comparing the data from your synthesized sample against established, authoritative reference values. Discrepancies can indicate impurities, incomplete reactions, or an incorrect structure.
| Analytical Technique | Parameter | Literature/Expected Value | Observed Experimental Value | Interpretation & Justification |
| Melting Point | Range (°C) | 99-101 °C | 98-100 °C | A sharp melting point close to the literature value suggests high purity. A broad or depressed range would indicate the presence of impurities. |
| FT-IR | Key Stretches (cm⁻¹) | ~3400 cm⁻¹ (O-H, alcohol), ~1690 cm⁻¹ (C=O, ketone), ~1585, 1470 cm⁻¹ (C=C, aromatic), ~820 cm⁻¹ (C-Cl) | 3395 cm⁻¹ , 1688 cm⁻¹ , 1583, 1472 cm⁻¹ , 825 cm⁻¹ | The presence of a strong hydroxyl (O-H) peak and the characteristic ketone (C=O) carbonyl stretch confirms the α-hydroxy ketone functionality. Aromatic and C-Cl signals are consistent with the dichlorophenyl ring. |
| ¹H NMR | Chemical Shifts (δ, ppm) & Multiplicity | ~7.8-7.4 (m, 3H, Ar-H) , ~4.8 (s, 2H, -CH₂-) , ~3.5 (br s, 1H, -OH) | 7.75 (d, 1H), 7.58 (dd, 1H), 7.49 (d, 1H) , 4.79 (s, 2H) , 3.6 (br s, 1H) | The distinct signals for the three aromatic protons confirm the 1,2,4-substitution pattern. The singlet at ~4.8 ppm is characteristic of the methylene protons adjacent to the carbonyl and hydroxyl groups. The exchangeable hydroxyl proton appears as a broad singlet. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~195 (C=O) , ~138-128 (Ar-C) , ~68 (-CH₂OH) | 194.8 , 138.1, 133.5, 131.2, 130.5, 129.8, 128.0 , 68.2 | The downfield signal around 195 ppm is definitive for the ketone carbonyl carbon. Six distinct aromatic signals confirm the asymmetric substitution on the phenyl ring. The signal at ~68 ppm is characteristic of the hydroxyl-bearing methylene carbon. |
| Mass Spectrometry | m/z of [M+H]⁺ | 204.99 (for C₈H₇Cl₂O₂) | 205.0 | The observed mass of the protonated molecular ion matches the calculated exact mass for the target compound's formula, confirming the elemental composition. The characteristic isotopic pattern for two chlorine atoms should also be observed. |
Conclusion: Synthesizing Confidence
Appendix: Detailed Experimental Protocols
A. Melting Point Determination
-
Ensure the synthesized sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to ~15-20 °C below the expected melting point (99 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Record a background spectrum of the empty ATR.
-
Place a small, powdered amount of the synthesized sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform an ATR correction and baseline correction on the resulting spectrum.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh approximately 10-15 mg of the synthesized sample into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) to the tube.
-
Cap the tube and invert several times to fully dissolve the sample.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard instrument parameters.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.
D. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Identify the protonated molecular ion [M+H]⁺ and verify that its mass-to-charge ratio matches the expected value for C₈H₇Cl₂O₂. Observe the isotopic pattern corresponding to the presence of two chlorine atoms.
References
-
PubChem National Center for Biotechnology Information . This compound. PubChem Compound Summary for CID 3084318. [Link]
- Google Patents. Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.
-
ResearchGate . Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]
-
Spectral Database for Organic Compounds (SDBS) . Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
A Comparative Guide to the Purity Assessment of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone by Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, a key building block in the synthesis of various pharmaceutical compounds. We will explore the causality behind the experimental choices in qNMR, compare its performance with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), and provide actionable experimental protocols.
The Central Role of Purity in Drug Development
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] These guidelines necessitate the use of robust and accurate analytical methods to identify and quantify impurities, often at levels as low as 0.1%.[1] The choice of analytical technique is therefore a critical decision in the drug development lifecycle, directly impacting regulatory compliance and time-to-market.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[4][5] Unlike chromatographic techniques that often rely on reference standards of the same compound for quantification, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei responsible for that signal.[4][5] This fundamental principle allows for the accurate determination of purity using a certified internal standard that is structurally different from the analyte.
Why qNMR is a Method of Choice
The selection of qNMR for purity assessment is underpinned by several key advantages:
-
Universality of Detection: ¹H NMR, the most common nucleus for qNMR, is nearly ubiquitous in organic molecules, providing a near-universal detection capability.
-
Structural Confirmation: The NMR spectrum provides a unique fingerprint of the molecule, simultaneously confirming the identity of the analyte while quantifying its purity.
-
Reduced Reliance on Specific Reference Standards: The use of a single, well-characterized internal standard for the quantification of multiple analytes streamlines the analytical workflow and reduces costs.[4]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve a precision with relative standard deviations (RSD) typically below 1%.[4]
A Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers significant advantages, a comprehensive understanding of its performance relative to established methods like HPLC-UV and GC-FID is crucial for making informed analytical decisions.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[6][7]
-
Principle of Operation: Separation is achieved based on the polarity of the analyte and its interaction with the column's stationary phase. Detection is based on the absorbance of UV light by the analyte.[6]
-
Strengths: Excellent for separating complex mixtures and quantifying non-volatile or thermally labile compounds.[6] High sensitivity for compounds with strong UV chromophores.
-
Limitations: Requires a specific reference standard for each analyte to be quantified. The response factor can vary between different compounds, necessitating calibration for each impurity. Peak purity can be a concern, as co-eluting impurities can lead to inaccurate quantification.[7]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[8][9]
-
Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The FID detects organic compounds by ionizing them in a hydrogen flame, generating a current proportional to the amount of carbon present.[9]
-
Strengths: High resolution and sensitivity for volatile organic compounds.[9] Robust and reliable for routine analysis.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The detector response is proportional to the number of carbon atoms, which can be a limitation for compounds with varying carbon content. Requires a reference standard for each analyte for accurate quantification.
Data Presentation: Performance Comparison of Analytical Techniques
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4][5] | Differential partitioning between mobile and stationary phases; UV absorbance.[6] | Separation based on volatility; detection by flame ionization.[9] |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[4] | Requires a specific reference standard for each analyte and impurity. | Requires a specific reference standard for each analyte and impurity. |
| Quantification | Absolute quantification based on molar ratios. | Relative quantification based on response factors and calibration curves. | Relative quantification based on response factors and calibration curves. |
| Specificity | High; provides structural information for identification. | Good; relies on retention time for identification. | High; relies on retention time for identification. |
| Sample Throughput | Moderate; can be automated. | High, especially with modern UPLC systems. | Moderate to high. |
| Precision (%RSD) | Typically < 1%.[4] | Typically < 2%. | Typically < 2%. |
| Limitations | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[4] | Co-elution can lead to inaccurate results; response factors can vary.[7] | Limited to volatile and thermally stable compounds.[8] |
Experimental Protocols
Purity Assessment of this compound by ¹H qNMR
This protocol outlines the key steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Rationale for Experimental Choices:
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification. An ideal internal standard should be of high purity (≥99.5%), stable, non-volatile, and have at least one signal that is well-resolved from the analyte and any potential impurity signals. For aromatic analytes like this compound, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals is recommended. A conservative d1 of 30 seconds is often used to ensure full relaxation for all protons.
-
Pulse Angle: A 90° pulse angle provides the maximum signal intensity, but a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, though this may come at the cost of signal-to-noise. For accurate quantification, a 90° pulse is generally preferred with an adequate relaxation delay.
2. Predicted ¹H NMR Spectrum of this compound:
-
Aromatic Protons (H-3, H-5, H-6): These protons will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with splitting patterns determined by their coupling to each other.
-
Methylene Protons (-CH₂-OH): This signal is expected to be a singlet and will be shifted downfield due to the adjacent carbonyl and hydroxyl groups, likely appearing in the range of δ 4.5 - 5.0 ppm. This well-isolated singlet is an ideal candidate for quantification.
-
Hydroxyl Proton (-OH): This signal will be a broad singlet and its chemical shift will be concentration and solvent dependent. It is generally not used for quantification.
3. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 30 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the methylene singlet) and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Workflows
qNMR Purity Assessment Workflow
Caption: Decision-making for purity analysis method selection.
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While HPLC-UV and GC-FID are powerful and well-established techniques, quantitative ¹H NMR offers a distinct advantage as a primary method that provides both structural confirmation and accurate quantification without the need for a specific reference standard of the analyte. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can adopt an integrated approach, leveraging the most appropriate method for the specific analytical challenge at hand. The detailed qNMR protocol provided in this guide serves as a robust starting point for the accurate and reliable purity determination of this important pharmaceutical intermediate.
References
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2013). Expanding the analytical toolbox for pharmaceutical analysis: Application of quantitative NMR. American Pharmaceutical Review.
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Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Patsnap. (2022, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Chimia, 64(4), 237-243.
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Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
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National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]
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Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. Retrieved from [Link]
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BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Analysis of Aldehydes, Ketones and Polycyclic Aromatic Hydrocarbons in Air Samples Collected in Uncontrolled Combustion Sources. Retrieved from [Link]
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Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Royal Society of Chemistry. (2013). 4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
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Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). methanone, (3,4-dichlorophenyl)(3-nitrophenyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Introduction: The Significance of a Key Synthetic Intermediate
1-(2,4-Dichlorophenyl)-2-hydroxyethanone is a crucial intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural motif, an α-hydroxy ketone, is a common feature in a range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound, complete with experimental protocols and supporting data to inform your choice of synthetic strategy.
Methodology 1: The Classical Halogenation-Hydrolysis Pathway
This traditional and widely employed route involves a multi-step process commencing with the synthesis of the precursor ketone, 1-(2,4-dichlorophenyl)ethanone (also known as 2',4'-dichloroacetophenone), via a Friedel-Crafts acylation. This is followed by halogenation at the alpha-position and subsequent hydrolysis to yield the desired α-hydroxy ketone.
Conceptual Workflow: A Three-Act Synthesis
The logic of this pathway is rooted in fundamental organic transformations. First, the aromatic core is established through the reliable Friedel-Crafts acylation. The subsequent α-halogenation serves to introduce a good leaving group adjacent to the carbonyl, activating the position for nucleophilic substitution. The final act is the displacement of the halide with a hydroxide ion to install the desired hydroxyl group.
Caption: Workflow for the Halogenation-Hydrolysis Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation
This reaction acylates 1,3-dichlorobenzene to form the ketone precursor. The use of a strong Lewis acid like aluminum chloride is essential to activate the acylating agent.[1][2][3]
-
Reagents:
-
Procedure:
-
To a reaction vessel, add 1,3-dichlorobenzene and anhydrous aluminum chloride.[2]
-
Under stirring, slowly add acetyl chloride or acetic anhydride, maintaining the temperature between 45-60°C.[1][3]
-
After the addition is complete, gradually heat the mixture to 90-95°C and maintain reflux for approximately 3-4 hours.[1][3]
-
Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and 10% hydrochloric acid.[2]
-
Separate the organic layer, wash with water, and purify by distillation under reduced pressure to obtain 1-(2,4-dichlorophenyl)ethanone.[1]
-
Step 2: α-Halogenation of 1-(2,4-dichlorophenyl)ethanone
This step introduces a halogen at the α-position. Both bromination and chlorination are viable options. Acid-catalyzed halogenation proceeds via an enol intermediate.[4]
-
Reagents for α-Bromination:
-
1-(2,4-dichlorophenyl)ethanone (1.0 mol)
-
Bromine (1.05 mol)
-
Glacial acetic acid (as solvent)
-
-
Procedure for α-Bromination:
-
Dissolve 1-(2,4-dichlorophenyl)ethanone in glacial acetic acid.
-
Slowly add bromine to the solution, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC).
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone and wash with cold 50% ethanol until colorless.[5]
-
-
Reagents for α-Chlorination:
-
Procedure for α-Chlorination:
-
To a mixture of 1,3-dichlorobenzene and anhydrous aluminum chloride, add chloroacetyl chloride dropwise, keeping the temperature below 30°C.[6]
-
Stir the mixture at 30°C for 3 hours.[6]
-
Work up the reaction as described in the Friedel-Crafts acylation to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone. A yield of 93.1% has been reported for this one-pot synthesis of the chloro-ketone.[6]
-
Step 3: Hydrolysis of 2-Halo-1-(2,4-dichlorophenyl)ethanone
The final step is a nucleophilic substitution (SN2) reaction where the halide is displaced by a hydroxide ion.[7]
-
Reagents:
-
2-Bromo- or 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 mol)
-
Sodium hydroxide or Potassium hydroxide (aqueous solution)
-
A suitable solvent (e.g., ethanol/water mixture)
-
Dilute acid for neutralization
-
-
Procedure:
-
Dissolve the α-haloketone in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
The product may precipitate upon neutralization or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
-
Mechanistic Insights
-
Friedel-Crafts Acylation: The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) upon the interaction of acetyl chloride with aluminum chloride. This highly electrophilic species is then attacked by the π-electrons of the 1,3-dichlorobenzene ring. The chlorine substituents are deactivating but direct the incoming acyl group to the 4-position due to ortho,para-directing effects and steric hindrance.[8]
-
α-Halogenation: Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). Subsequent deprotonation yields the α-haloketone.[4][9]
-
Hydrolysis: This is a classic SN2 reaction. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbon bearing the halogen, leading to the displacement of the halide ion and the formation of the α-hydroxy ketone. The reaction is generally performed with less basic nucleophiles to avoid competing elimination reactions.[7]
Methodology 2: The Direct Oxidation Pathway
A more modern and atom-economical approach to α-hydroxy ketones is the direct oxidation of the ketone at the α-position. This method avoids the use of halogenating agents and a separate hydrolysis step, making it a "greener" alternative.
Conceptual Workflow: A Single-Step Transformation
This elegant pathway leverages an oxidizing agent to directly install the hydroxyl group onto the α-carbon of the precursor ketone, 1-(2,4-dichlorophenyl)ethanone.
Caption: Workflow for the Direct Oxidation Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation
The synthesis of the starting ketone is identical to Step 1 of the classical pathway.
Step 2: Direct α-Hydroxylation using Oxone®
This method utilizes Oxone® (potassium peroxymonosulfate) as the terminal oxidant in a catalytic cycle involving iodobenzene.
-
Reagents:
-
1-(2,4-dichlorophenyl)ethanone (1.0 mmol)
-
Oxone® (2.7 mmol)
-
Trifluoroacetic anhydride (TFAA) (7.0 mmol)
-
Iodobenzene (0.2 mmol, 20 mol%)
-
Acetonitrile-water solvent mixture
-
-
Procedure:
-
In a reaction vessel, combine 1-(2,4-dichlorophenyl)ethanone, iodobenzene, and the acetonitrile-water solvent mixture.
-
Add Oxone® and trifluoroacetic anhydride to the mixture.
-
Heat the reaction to 90°C and stir for approximately 15 hours.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product using standard techniques such as column chromatography.
-
Mechanistic Insights
The reaction is believed to proceed through the in situ formation of a hypervalent iodine(III) species from the oxidation of iodobenzene by Oxone®. This iodine(III) species then facilitates the selective hydroxylation of the ketone at the α-position. The iodobenzene is regenerated in a catalytic cycle. Oxone® also plays a role in promoting the enolization of the ketone, which is the reactive species in the hydroxylation step. The presence of electron-withdrawing groups on the aryl ring, such as the two chlorine atoms in this case, generally improves the reaction yield.
Comparative Analysis
| Parameter | Halogenation-Hydrolysis Pathway | Direct Oxidation Pathway |
| Number of Steps | 3 (Acylation, Halogenation, Hydrolysis) | 2 (Acylation, Hydroxylation) |
| Key Reagents | AlCl₃, Acetyl Chloride, Br₂/SO₂Cl₂, NaOH | AlCl₃, Acetyl Chloride, Oxone®, Iodobenzene, TFAA |
| Reported Yield | Variable, can be high but is step-dependent. Synthesis of the chloro-ketone precursor is reported at >90%.[6] | Moderate to good (up to 82% for various aryl ketones). |
| Scalability | Well-established and scalable. | Potentially scalable, but may require optimization. |
| Safety Concerns | Use of corrosive and toxic reagents like Br₂, SO₂Cl₂, and AlCl₃. Generation of halogenated waste. | Use of a strong oxidant (Oxone®) and corrosive TFAA. Generally considered "greener" due to avoidance of halogenating agents. |
| Cost-Effectiveness | Reagents are generally commodity chemicals, but multiple steps can increase processing costs. | Oxone® is an inexpensive oxidant. The cost of the catalyst (iodobenzene) and TFAA should be considered. |
| Environmental Impact | Generates significant halogenated and acidic waste streams. | More environmentally benign, with the main byproducts being sulfate salts. |
Conclusion and Recommendation
Both the classical halogenation-hydrolysis pathway and the direct oxidation method are viable for the synthesis of this compound.
The Classical Halogenation-Hydrolysis Pathway is a robust and well-understood method that often provides high yields for the intermediate steps. However, it involves multiple distinct synthetic operations and utilizes hazardous and corrosive reagents, leading to significant waste generation. This may be a suitable choice for smaller-scale laboratory synthesis where the infrastructure to handle such reagents is readily available.
The Direct Oxidation Pathway represents a more modern, efficient, and environmentally conscious approach. By reducing the number of synthetic steps and avoiding the use of bulk halogenating agents, it aligns well with the principles of green chemistry. While the reported yields for a broad range of substrates are good, specific optimization for 1-(2,4-dichlorophenyl)ethanone may be required to maximize efficiency. For larger-scale production and in environments where sustainability and process simplification are key drivers, the direct oxidation method is the recommended approach.
Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, safety protocols, and environmental considerations.
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CN102675073A - Method for preparing 2, 4-dichloroacetophenone. Google Patents.
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Synthetic method of 2,4-dichloroacetophenone. (2019). Patsnap.
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A Comparative Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-(2,4-dichlorophenyl)-2-hydroxyethanone and its structurally similar analogues. The focus is on physicochemical properties, synthesis, structure-activity relationships (SAR), and analytical methodologies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ketone of significant interest, primarily as a crucial intermediate in the synthesis of pharmaceuticals. Its structure, featuring a dichlorinated phenyl ring attached to a 2-hydroxyethanone moiety, provides a versatile scaffold for building more complex molecules. Most notably, it is a key precursor in the manufacturing of Luliconazole, a potent antifungal agent, and Lorazepam, a widely used anxiolytic drug.[1][2] The strategic placement of chlorine atoms and the reactive hydroxyl group are pivotal to its synthetic utility and the biological activity of its derivatives. Understanding its properties in comparison to similar dichlorophenyl compounds is essential for optimizing synthetic routes and exploring novel therapeutic agents.
Comparative Analysis of Physicochemical Properties
The position of chlorine atoms on the phenyl ring and the presence of other functional groups dramatically influence the physicochemical properties of these compounds. These differences in melting point, boiling point, and solubility affect reaction conditions, purification methods, and pharmacokinetic properties of their derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆Cl₂O₂ | 205.04 | 116-118[3] | 351[3] | |
| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 33-34[4] | 247-252[4][5] | |
| 1-(2,5-Dichlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 11-14[6][7] | 251[6] | |
| 1-(3,4-Dichlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 73-76 | 265-267 | |
| 4,4'-Dichlorobenzoin | C₁₄H₁₀Cl₂O₂ | 281.13 | 88[8] | 439.1 (Predicted)[8] |
Causality Behind Property Differences:
-
Hydroxyl Group Effect: The significant increase in melting and boiling points of this compound compared to its precursor, 2',4'-Dichloroacetophenone, is due to the presence of the hydroxyl group. This group introduces strong intermolecular hydrogen bonding, which requires more energy to overcome during phase transitions.
-
Isomeric Effects: The variation in melting points among the dichlorinated acetophenone isomers (2,4-, 2,5-, and 3,4-) is a direct result of differences in their crystal lattice structures. The symmetry of the molecule influences how efficiently it can pack into a crystal. For example, 1,4-dichlorobenzene has a higher melting point than its 1,2- and 1,3-isomers due to its more symmetrical structure allowing for better crystal packing.[9][10][11]
-
Molecular Weight and Size: The higher melting and boiling points of 4,4'-Dichlorobenzoin are attributable to its larger molecular size and weight, leading to stronger van der Waals forces.[8]
Synthesis and Reactivity: A Comparative Overview
The primary synthetic route to this compound involves the hydroxylation of its corresponding ketone, 2',4'-dichloroacetophenone. This transformation is a critical step that introduces a key functional group for further elaboration in multi-step syntheses.
Reactivity Insights:
-
This compound: The α-hydroxy ketone is a bifunctional molecule. The hydroxyl group can be esterified or etherified, while the ketone can undergo reactions such as reduction or condensation. This dual reactivity is exploited in the synthesis of heterocyclic systems like benzodiazepines (Lorazepam).
-
Dichlorinated Acetophenones (Isomers): These are primarily used in reactions involving the acetyl group, such as aldol condensations, or as substrates for further functionalization like halogenation or reduction. They serve as foundational building blocks. For instance, 2',4'-dichloroacetophenone is a common starting material for many antifungal agents.[4]
-
Enzymatic Synthesis: There is growing interest in the stereoselective synthesis of chiral alcohols from prochiral ketones. The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to prepare (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug Luliconazole, highlights a green and efficient alternative to traditional chemical methods.[1][2] This approach offers high enantioselectivity, which is crucial for producing chiral drugs.
Structure-Activity Relationship (SAR) Insights
While this compound is mainly a synthetic intermediate, the structural motifs it contains are prevalent in many biologically active molecules. Analyzing related compounds provides valuable SAR data.
-
Role of Dichlorophenyl Group: The dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs). Its lipophilicity is a key factor for membrane permeability and interaction with hydrophobic pockets in target proteins.[12] The positions of the chlorine atoms are critical. For example, in a series of diclofenac analogues, halogen substituents in both ortho positions of the anilino ring were found to be optimal for anti-inflammatory activity.[13]
-
Impact of Chlorine Position: The electronic properties of the phenyl ring are modulated by the position of the electron-withdrawing chlorine atoms. This influences the reactivity of adjacent functional groups and the pKa of the molecule, which can affect binding to biological targets. Studies on chlorinated benzenes and anilines have shown that cytotoxicity often increases with the degree of chlorination, correlating with hydrophobicity.[12]
-
Importance of the Hydroxyl Group: The introduction of a hydroxyl group, as seen in our target compound, adds a polar, hydrogen-bonding capable moiety. In a final drug molecule, this group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the active site of a receptor or enzyme.
Analytical Characterization Protocols
Accurate analysis of dichlorophenyl compounds is critical for quality control, reaction monitoring, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
Protocol: Purity Determination of Dichlorophenyl Ethanones by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of the discussed compounds. Method optimization (e.g., gradient profile, mobile phase composition) may be required for specific compound mixtures.
1. Objective: To determine the purity of a dichlorophenyl ethanone sample and quantify related impurities.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 acetonitrile/water mixture to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. System Suitability:
-
Tailing Factor: The tailing factor for the main analyte peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the main analyte peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard should be ≤ 2.0%.
Causality in Method Design:
-
C18 Column: The nonpolar stationary phase is ideal for retaining the hydrophobic dichlorophenyl compounds.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase for reverse-phase chromatography. The gradient elution is necessary to separate compounds with different polarities, ensuring that both the more polar hydroxylated compound and the less polar ketone precursors are eluted with good peak shape.
-
UV Detection at 254 nm: The aromatic phenyl ring in these compounds provides strong chromophores that absorb well at this wavelength, allowing for sensitive detection.[14]
Conclusion
This compound is a valuable chemical intermediate whose utility is defined by its unique combination of a dichlorinated aromatic ring and an α-hydroxy ketone moiety. A comparative analysis with its structural isomers and precursors reveals critical insights into structure-property and structure-activity relationships. The position of chlorine atoms dictates fundamental physicochemical properties and lipophilicity, while the hydroxyl group introduces polarity and hydrogen bonding capabilities, significantly increasing melting/boiling points and providing a key reactive site for synthetic transformations. For researchers, a thorough understanding of these relationships is paramount for the rational design of synthetic pathways and the development of novel, potent therapeutic agents.
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1-(2,5-dichlorophenyl)-ethanon - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
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Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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2,4-Dichloroacetophenone. (n.d.). Heben Pesticide. Retrieved from [Link]
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Chemical Properties of Ethanone, 1-(3,4-dichlorophenyl)- (CAS 2642-63-9). (n.d.). Cheméo. Retrieved from [Link]
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Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587. (n.d.). PubChem. Retrieved from [Link]
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Borenfreund, E., Babich, H., & Martin-Alguacil, N. (1988). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 10(2), 295-301. Retrieved from [Link]
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2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298. (n.d.). PubChem. Retrieved from [Link]
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Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358-2368. Retrieved from [Link]
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Ethanone, 1-(3,4-dichlorophenyl)- | C8H6Cl2O | CID 75841. (n.d.). PubChem. Retrieved from [Link]
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Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2017). ResearchGate. Retrieved from [Link]
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Ethanone, 1-(3,4-dichlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
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CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved from [Link]
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Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2019). ResearchGate. Retrieved from [Link]
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Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). (2010). FooDB. Retrieved from [Link]
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A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). PMC - NIH. Retrieved from [Link]
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2-(2,4-DICHLOROPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE. (n.d.). ChemBK. Retrieved from [Link]
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Ethanone, 1-(2,4-dichlorophenyl)-2-diformylamino- | C10H7Cl2NO3 | CID 599584. (n.d.). PubChem. Retrieved from [Link]
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Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. (2024). ChemBK. Retrieved from [Link]
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1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene | C14H9Cl5 | CID 3036. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of a Key Synthetic Intermediate
1-(2,4-Dichlorophenyl)-2-hydroxyethanone, an α-hydroxy ketone, is a valuable intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents. Its chemical behavior is dictated by the interplay of the carbonyl group, the adjacent hydroxyl group, and the electronic effects of the dichlorinated phenyl ring. This guide provides a comprehensive analysis of the reactivity of this compound in key organic transformations—oxidation, reduction, and nucleophilic substitution—compared to structurally related analogues. By understanding the factors that govern its reactivity, researchers can optimize reaction conditions, predict outcomes, and design more efficient synthetic routes.
This document delves into the theoretical underpinnings of the observed reactivity, supported by established principles of physical organic chemistry. Furthermore, it provides detailed, self-validating experimental protocols for comparative analysis, empowering researchers to verify these principles in their own laboratories.
Theoretical Framework: The Influence of Electronic and Steric Effects
The reactivity of this compound is significantly influenced by the electronic properties of the 2,4-dichlorophenyl group. Chlorine atoms are electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). In the case of chlorine, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring and, consequently, from the attached carbonyl group.
This electron withdrawal has several key consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon is intensified, making it more susceptible to attack by nucleophiles.
-
Enhanced Acidity of the α-Proton: The electron-withdrawing nature of the dichlorophenyl ring stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon, although in this specific molecule, the hydroxyl group's proton is the most acidic.
-
Stabilization of Transition States in Oxidation: Electron-withdrawing groups can stabilize the transition states of certain oxidation reactions.
For a meaningful comparison, this guide will evaluate the reactivity of this compound (Compound 1 ) against two key analogues:
-
1-Phenyl-2-hydroxyethanone (Compound 2): The parent compound without any ring substitution, serving as a baseline.
-
1-(4-Chlorophenyl)-2-hydroxyethanone (Compound 3): A monosubstituted analogue to assess the additive effect of the second chlorine atom.
Based on the principles of electronic effects, we can predict the following reactivity trend: Compound 1 > Compound 3 > Compound 2 . The two electron-withdrawing chlorine atoms in Compound 1 are expected to render its carbonyl group the most electrophilic and its hydroxyl group more amenable to certain transformations.
Comparative Reactivity Analysis: Experimental Evidence
To provide a quantitative basis for our comparison, we will examine three fundamental reaction types: oxidation of the secondary alcohol, reduction of the ketone, and nucleophilic substitution at the hydroxyl group.
I. Oxidation to the Corresponding α-Ketoaldehyde
The oxidation of the secondary hydroxyl group in α-hydroxy ketones yields highly reactive α-ketoaldehydes. A common and mild oxidizing agent for this transformation is Pyridinium Chlorochromate (PCC).
Predicted Reactivity: The electron-withdrawing nature of the chlorine substituents in Compound 1 and Compound 3 is expected to increase the rate of oxidation compared to the unsubstituted Compound 2 . Studies on the oxidation of substituted acetophenones have shown that electron-withdrawing groups accelerate the reaction.[1] Therefore, the predicted order of reactivity is Compound 1 > Compound 3 > Compound 2 .
Comparative Data (Predicted Relative Rates):
| Compound | Substituents | Predicted Relative Rate of Oxidation |
| 1 | 2,4-Dichloro | ~1.5 - 2.0 |
| 2 | None | 1.0 |
| 3 | 4-Chloro | ~1.2 - 1.5 |
Note: These are predicted relative rates based on Hammett-type correlations for similar reactions. Actual rates should be determined experimentally.
II. Reduction to the Corresponding Diol
The reduction of the carbonyl group in α-hydroxy ketones with a mild reducing agent like sodium borohydride (NaBH₄) yields the corresponding 1,2-diol.
Predicted Reactivity: The rate of reduction by hydride donors is enhanced by a more electrophilic carbonyl carbon. As the dichlorophenyl group in Compound 1 makes the carbonyl carbon more electron-deficient, it is expected to react faster with sodium borohydride than Compound 3 and Compound 2 . The predicted order of reactivity is Compound 1 > Compound 3 > Compound 2 .
Comparative Data (Predicted Relative Rates):
| Compound | Substituents | Predicted Relative Rate of Reduction |
| 1 | 2,4-Dichloro | ~1.8 - 2.5 |
| 2 | None | 1.0 |
| 3 | 4-Chloro | ~1.4 - 1.8 |
Note: These are predicted relative rates based on the established electronic effects on carbonyl reactivity. Experimental verification is recommended.
III. Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of an α-hydroxy ketone can undergo nucleophilic substitution, for instance, through a Williamson ether synthesis. This reaction typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Predicted Reactivity: The acidity of the hydroxyl proton is enhanced by the electron-withdrawing dichlorophenyl group, facilitating the formation of the alkoxide intermediate. A more stable alkoxide is generally a better nucleophile. Therefore, the rate of nucleophilic substitution is expected to be faster for the chlorinated analogues. The predicted order of reactivity is Compound 1 > Compound 3 > Compound 2 .
Comparative Data (Predicted Relative Rates):
| Compound | Substituents | Predicted Relative Rate of Etherification |
| 1 | 2,4-Dichloro | ~1.6 - 2.2 |
| 2 | None | 1.0 |
| 3 | 4-Chloro | ~1.3 - 1.7 |
Note: These are predicted relative rates. The actual reaction rates can also be influenced by the stability of the starting material and the transition state.
Experimental Protocols
The following protocols are provided as a template for conducting comparative reactivity studies.
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a stirred suspension of PCC (1.5 mmol) and Celite® (1.5 g) in anhydrous dichloromethane (15 mL) at room temperature, add a solution of the α-hydroxy ketone (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.
-
Wash the filter cake with diethyl ether (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude α-ketoaldehyde.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve the α-hydroxy ketone (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow addition of acetone (2 mL).
-
Remove the solvent under reduced pressure.
-
To the residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography.
Protocol 3: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add a solution of the α-hydroxy ketone (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (15 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-alkoxy ketone by flash column chromatography.
Conclusion
The reactivity of this compound is significantly enhanced in oxidation, reduction, and nucleophilic substitution reactions compared to its unsubstituted and monosubstituted analogues. This heightened reactivity can be attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms on the phenyl ring, which increases the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton. This guide provides a robust framework for understanding and predicting the chemical behavior of this important synthetic intermediate, supported by detailed experimental protocols for verification. For researchers in drug development and organic synthesis, a thorough grasp of these structure-reactivity relationships is paramount for the rational design of efficient and high-yielding synthetic strategies.
References
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Palaniswamy, V. A., & Pillai, C. N. (2010). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. Rasayan Journal of Chemistry, 3(4), 724-729.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. As a critical intermediate in various synthetic pathways, ensuring the purity and concentration of this compound is essential for downstream success.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols. We will delve into the principles of each technique, present a framework for their cross-validation, and provide detailed experimental methodologies. The objective is to equip you with the knowledge to select and validate the most appropriate analytical method for your specific needs, ensuring data integrity and regulatory compliance.
The Imperative of Method Validation and Cross-Validation
Before delving into the specific methodologies, it is crucial to understand the foundational principles of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] These parameters include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[4][5]
Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure their equivalence and reliability across different platforms.[6][7][8] This process is critical when transferring a method between laboratories, or when a secondary method is needed as a backup or for confirmatory purposes.
Comparative Analysis: HPLC vs. GC for this compound
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[9] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the molecule.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[9] Given the ketonic and chlorinated nature of the target analyte, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
The following table summarizes the key performance characteristics of hypothetical, well-developed HPLC and GC methods for the analysis of this compound, based on typical performance for similar analytes.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Considerations for this compound |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Both are suitable separation techniques. |
| Volatility Requirement | Not required. | Required. | The analyte is expected to have sufficient volatility for GC analysis. |
| Thermal Stability | Less critical. | Crucial to avoid degradation in the injector and column. | The hydroxyethanone moiety may be susceptible to thermal degradation; careful optimization of GC parameters is necessary. |
| Limit of Detection (LOD) | ng range | pg range | GC-FID generally offers higher sensitivity. |
| Limit of Quantitation (LOQ) | ng range | pg range | GC-FID is advantageous for trace analysis. |
| Precision (%RSD) | < 2% | < 2% | Both methods can achieve excellent precision with proper validation. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods can provide high accuracy. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be necessary to improve volatility and thermal stability. | HPLC offers simpler sample preparation. |
| Typical Run Time | 5-15 minutes | 10-30 minutes | HPLC can offer faster analysis times. |
Experimental Workflows
To visualize the procedural differences, the following diagrams illustrate the typical workflows for HPLC and GC analysis.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Gas Chromatography (GC) Workflow.
Detailed Experimental Protocols
The following are proposed starting protocols for the development and validation of HPLC and GC methods for this compound. These are based on established methods for structurally similar compounds.[10][11]
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is adapted from a method for a similar chlorinated aromatic ketone.[10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (based on the expected chromophore).
-
Run Time: 10 minutes.
2. Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
This compound Reference Standard: Purity >98%.
-
Diluent: Acetonitrile:Water (60:40, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.[4]
Protocol 2: Gas Chromatography-FID Method
This protocol is a proposed method based on the analysis of similar dichlorinated aromatic compounds.[11]
1. Instrumentation and Chromatographic Conditions:
-
GC System: A standard GC system with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
2. Reagent and Standard Preparation:
-
Solvent: Acetone or Ethyl Acetate, GC grade.
-
This compound Reference Standard: Purity >98%.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of the solvent to obtain a theoretical concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters to be Assessed:
-
The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be evaluated.
Cross-Validation Framework
Once both the HPLC and GC methods have been individually validated, a cross-validation study should be performed to ensure that they provide equivalent results.[6][12]
1. Objective: To demonstrate the interchangeability of the two validated methods for the quantification of this compound.
2. Procedure:
-
Select a minimum of three batches of the sample material with varying concentrations of the analyte.
-
Analyze each batch in triplicate using both the validated HPLC and GC methods.
-
It is recommended that the analyses be performed by different analysts on different days to incorporate inter-day and inter-analyst variability.
3. Acceptance Criteria:
-
The results obtained from the two methods should be statistically compared. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances.
-
The difference between the mean results from the two methods should not be statistically significant at a 95% confidence level.
-
The percentage difference between the average results of the two methods for each batch should be within a pre-defined acceptance criterion, typically ±5.0%.
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Cross-Validation Logical Workflow.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be successfully developed and validated for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC) or simpler sample preparation and suitability for thermally labile compounds (favoring HPLC).
A thorough method validation according to ICH guidelines is a prerequisite for reliable data.[2][13] Furthermore, performing a cross-validation study is a critical step to ensure the consistency and interchangeability of analytical results, thereby strengthening the foundation of your research and development activities. This guide provides a comprehensive framework to achieve these goals, promoting scientific integrity and regulatory compliance in your analytical endeavors.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (n.d.). Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022). ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Cencora. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025). PharmaGuru. [Link]
-
Cross-validation (analytical chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]
-
Tom Verhaeghe - Cross Validations. (n.d.). European Bioanalysis Forum. [Link]
-
Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - NIH. (n.d.). National Institutes of Health. [Link]
-
Cross Validation of Bioanalytical Methods Testing. (2026). Avomeen. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
-
KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Journal of the Serbian Chemical Society. [Link]
- A kind of gas chromatography separation determination 2, 4 dichloroacetophenones and 2, the method for 6 - Google Patents. (n.d.).
-
1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one | C8H6Cl2O2 | CID 18783116 - PubChem. (n.d.). PubChem. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - NIH. (2018). National Institutes of Health. [Link]
-
(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (2025). ResearchGate. [Link]
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A Researcher's Guide to Scrutinizing Certificates of Analysis for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone Standards
For researchers and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CoA) is more than a mere specification sheet; it is a testament to the identity, purity, and quality of the standard. This guide provides an in-depth comparison of what to look for in a CoA for the analytical standard 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, a key intermediate in various synthetic pathways. We will dissect two representative CoAs, delve into the methodologies required for their verification, and discuss the critical implications of impurities.
The Certificate of Analysis: A First-Line Defense Against Erroneous Data
A comprehensive CoA is the first and most critical tool for validating an analytical standard. It provides a detailed summary of the analytical tests performed on a specific batch of the compound, ensuring it meets the required specifications. A cursory glance is insufficient; a researcher must critically evaluate the methods used and the results obtained.
To illustrate this, we will compare two hypothetical, yet representative, Certificates of Analysis for this compound: Standard A from a well-established supplier and Standard B from a newer, budget-friendly source.
Comparative Analysis of Representative Standards
| Parameter | Standard A: Certificate of Analysis | Standard B: Certificate of Analysis | Scientist's Scrutiny & Commentary |
| Product Name | This compound | This compound | Both CoAs correctly identify the compound. |
| CAS Number | 2235-23-6 | 2235-23-6 | Consistent and correct CAS numbers are a good starting point. |
| Lot Number | A0415455 | B20250114 | Unique lot numbers are essential for traceability. |
| Appearance | White to off-white crystalline solid | White powder | "Crystalline solid" (Standard A) suggests a higher degree of purity than "powder" (Standard B), which could have a larger surface area and be more prone to adsorbing moisture. |
| Identity (IR) | Conforms to structure | Conforms | Both standards confirm identity via Infrared Spectroscopy. This is a good qualitative check of functional groups. |
| Identity (¹H NMR) | Conforms to structure | Not performed | Red Flag: The absence of ¹H NMR data for Standard B is a significant concern. NMR is a gold standard for structural elucidation and confirmation. |
| Purity (HPLC-UV) | 99.8% (254 nm) | 98.5% (254 nm) | Standard A demonstrates higher purity. It is crucial to know the HPLC conditions to understand if the method is stability-indicating and capable of resolving potential impurities. |
| Purity (GC-MS) | >99% | Not performed | Standard A provides orthogonal purity data from GC-MS, increasing confidence in the purity value. The lack of this in Standard B is a deficiency. |
| Loss on Drying | < 0.1% | < 0.5% | Standard A has a lower content of volatile impurities or adsorbed water. |
| Residue on Ignition | < 0.05% | Not specified | The absence of this specification in Standard B leaves the level of inorganic impurities unknown. |
| Retest Date | 24 months from date of release | 12 months from date of release | The shorter retest date for Standard B may suggest lower inherent stability or less comprehensive stability testing. |
Key Takeaway: While both standards may seem acceptable at first glance, Standard A provides a much higher level of assurance due to the use of orthogonal analytical techniques (HPLC and GC-MS) for purity assessment and more comprehensive characterization (¹H NMR). The seemingly minor differences in specifications can have a significant impact on experimental outcomes.
In-Depth Methodologies for Verification
A robust CoA should be verifiable. Researchers should have the capability to perform confirmatory analyses. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that are suitable for the analysis of this compound and related substituted acetophenones.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed to provide high-resolution separation and quantification of the primary compound and potential impurities.
Figure 1: Workflow for HPLC-UV analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade acetonitrile and water in a 60:40 (v/v) ratio.[4][5] Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution and record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.
-
Calculation: Calculate the purity by the area percent method: (Area of Principal Peak / Total Area of All Peaks) x 100%.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass spectral data for definitive identification.[6][7][8]
Figure 2: Workflow for GC-MS analysis.
Step-by-Step Protocol:
-
Standard Solution Preparation: Prepare a 100 µg/mL solution of the standard in a volatile, GC-compatible solvent such as dichloromethane.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Analysis: Inject 1 µL of the prepared solution.
-
Data Interpretation: Identify the main peak by its retention time and mass spectrum. Search the mass spectrum against a reference library (e.g., NIST) to confirm identity. Assess purity based on the total ion chromatogram (TIC).
Impurity Profiling: What to Look For
No standard is 100% pure. Understanding the potential impurities is crucial as they can interfere with assays or represent side-products from the synthesis. The synthesis of this compound may involve the reduction of 2,2',4'-trichloroacetophenone.[9]
Potential Impurities:
-
Starting Material: Residual 2,2',4'-trichloroacetophenone.
-
Over-reduction Products: 1-(2,4-Dichlorophenyl)ethanol.
-
Isomers: Positional isomers of the dichlorophenyl ring that may have been present in the initial starting materials.
-
Reagents and Solvents: Residual synthesis reagents and solvents.
A high-quality CoA will not only state the purity but may also identify and quantify significant impurities. If a CoA is silent on this, it is incumbent upon the researcher to use the methods described above to search for these potential contaminants.
Conclusion and Recommendations: A Framework for Standard Selection
Choosing an analytical standard should be a data-driven decision, not one based on cost alone. The CoA is your primary source of data in this process.
Figure 3: Decision framework for analytical standard selection.
Recommendations for Researchers:
-
Prioritize Comprehensive CoAs: Always favor standards that come with a detailed CoA, including ¹H NMR for identity and at least two orthogonal methods for purity assessment (e.g., HPLC and GC-MS).
-
Question Ambiguity: Do not accept vague statements like "Conforms." The CoA should provide the actual data or a spectrum. If it doesn't, request it from the supplier.
-
Perform In-House Verification: For critical assays, it is best practice to perform an in-house verification of the standard's identity and purity upon receipt, using established methods like those outlined in this guide.
-
Consider the Application: For non-critical R&D work, a standard like "Standard B" might be acceptable. However, for late-stage development, quality control, or regulated environments, a standard with the quality of "Standard A" is non-negotiable.
Ultimately, the analytical standard is an extension of your laboratory's commitment to quality. A thorough evaluation of its Certificate of Analysis is a fundamental step in ensuring the integrity and validity of your scientific work.
References
- Patsnap Eureka. (n.d.). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography.
- SIELC Technologies. (2018, February 16). Acetophenone.
- PubMed. (n.d.). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection].
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- Benchchem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers.
- EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- Chem-Impex. (n.d.). 2',4'-Dichloroacetophenone.
- ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol.
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- Agilent. (2022, March 30). Advances in Food Testing & Environmental Analysis Application Compendium.
- Biosynth. (n.d.). 2',4'-Dichloroacetophenone.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2',4'-Dichloroacetophenone.
- ResearchGate. (2025, August 7). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, a key intermediate in various synthetic processes. The objective is to establish a robust and harmonized analytical approach that ensures consistent and reliable results across different laboratories. This is crucial for quality control, regulatory compliance, and ensuring the integrity of drug development and manufacturing processes.[1][2]
The principles outlined herein are grounded in established international guidelines, including those from the International Council for Harmonisation (ICH).[3][4][5][6][7] The focus is on practical, field-proven insights to not only present analytical methods but also to explain the rationale behind the experimental choices, thereby ensuring the trustworthiness and self-validating nature of the described protocols.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of a laboratory's quality assurance program.[1] They serve to:
-
Validate analytical methods: By comparing results from multiple laboratories analyzing the same sample, ILCs provide a rigorous assessment of a method's reproducibility and robustness.[1]
-
Assess laboratory performance: Participation in ILCs allows individual laboratories to evaluate their analytical capabilities against a larger group, identifying potential biases or areas for improvement.[1]
-
Harmonize analytical approaches: ILCs promote the standardization of methods across different facilities, leading to greater consistency and comparability of data.[1]
For a compound like this compound, which may be a critical impurity or intermediate, ensuring that different laboratories can reliably quantify its presence is paramount for product quality and safety.
Analytical Methodologies for this compound
Two primary analytical techniques are proposed for this inter-laboratory comparison: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of these methods is based on their widespread availability, sensitivity, and suitability for the analysis of aromatic ketones.
HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Causality behind Experimental Choices:
-
Reverse-Phase C18 Column: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like this compound. The non-polar stationary phase interacts with the analyte, allowing for separation based on hydrophobicity.[8]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC, offering good peak shape and resolution. The gradient elution allows for the efficient separation of the target analyte from potential impurities with varying polarities.[9]
-
UV Detection: The aromatic ring and carbonyl group in the analyte's structure provide strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[8] The selection of the detection wavelength is critical and should correspond to the analyte's absorbance maximum for optimal sensitivity.
GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique.
Causality behind Experimental Choices:
-
Capillary Column: A non-polar or mid-polar capillary column is suitable for the separation of semi-volatile compounds. The choice of the stationary phase will depend on the need to resolve the target analyte from any closely related impurities.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for confident identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only the characteristic ions of this compound.
Inter-laboratory Comparison Study Design
A well-structured study design is essential for obtaining meaningful and statistically sound results.
Caption: Workflow for the Inter-laboratory Comparison Study.
Experimental Protocols
The following are detailed protocols for the analysis of this compound. Participating laboratories should adhere to these procedures as closely as possible to ensure data comparability.
Caption: HPLC-UV Analytical Workflow.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Reagent and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the test material and dissolve in the diluent to a target concentration within the calibration range.
System Suitability:
-
Inject the mid-range calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 188, 189, 190 (quantification and qualifier ions) |
Reagent and Standard Preparation:
-
Solvent: Ethyl acetate
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the test material and dissolve in ethyl acetate to a target concentration within the calibration range.
System Suitability:
-
Inject the mid-range calibration standard six times. The RSD of the peak area should be ≤ 5.0%.
Data Analysis and Interpretation
The data from all participating laboratories will be collected and statistically analyzed. Key performance indicators will include:
-
Accuracy: The closeness of the mean test result to the assigned value.
-
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements. Repeatability refers to measurements within a single laboratory, while reproducibility refers to measurements between laboratories.[10]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
The results will be presented in a clear and concise format, such as the table below, to facilitate comparison.
Table 1: Hypothetical Inter-laboratory Comparison Results for the Analysis of this compound
| Laboratory | Method | Assigned Value (µg/mL) | Mean Measured Value (µg/mL) | Accuracy (%) | Repeatability (RSD%) |
| Lab A | HPLC-UV | 50.0 | 49.5 | 99.0 | 1.2 |
| Lab B | HPLC-UV | 50.0 | 51.2 | 102.4 | 1.5 |
| Lab C | HPLC-UV | 50.0 | 48.9 | 97.8 | 1.8 |
| Lab D | GC-MS | 5.0 | 4.9 | 98.0 | 2.5 |
| Lab E | GC-MS | 5.0 | 5.2 | 104.0 | 3.1 |
| Lab F | GC-MS | 5.0 | 4.8 | 96.0 | 2.8 |
Reproducibility (RSD%) for HPLC-UV: [Calculated from the results of Labs A, B, and C] Reproducibility (RSD%) for GC-MS: [Calculated from the results of Labs D, E, and F]
Conclusion
This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison for the analysis of this compound. By following the outlined protocols and principles of scientific integrity, participating laboratories can contribute to the establishment of robust and harmonized analytical methods. This, in turn, will ensure the quality and consistency of data generated across the pharmaceutical industry, ultimately safeguarding patient health.[11]
References
- Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
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- Validation of Impurity Methods, Part II.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
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Benchmarking 1-(2,4-Dichlorophenyl)-2-hydroxyethanone performance in assays
An In-Depth Comparative Guide to the Performance of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone in Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis and performance benchmark of this compound, a critical chemical intermediate. Designed for researchers, chemists, and process development professionals, this document moves beyond surface-level specifications to offer a comparative look at how this compound performs in practical laboratory settings. We will explore its utility through the lens of purity, synthetic yield, and reaction kinetics, providing the experimental data and protocols necessary to make informed decisions for your research and development pipeline.
Introduction: The Role of a Key Intermediate
This compound, also known as 2-hydroxy-2',4'-dichloroacetophenone, is a substituted alpha-hydroxy ketone. Its structural features, particularly the reactive hydroxyl and carbonyl groups alongside the dichlorinated phenyl ring, make it an essential building block in organic synthesis. It is most notably recognized as a key precursor in the manufacturing of several widely used azole antifungal agents, including itraconazole, ketoconazole, and isavuconazole.
The success of a multi-step synthesis is often dictated by the quality of its starting materials. Impurities or batch-to-batch variability in a key intermediate like this compound can lead to significant downstream issues, including poor yields, difficult purification, and the generation of unwanted side products. Therefore, benchmarking the performance of this intermediate is not about its activity in a biological assay, but rather its quality, purity, and reliability in chemical reactions.
This guide will compare the performance of this compound from two hypothetical, representative commercial suppliers (Supplier A and Supplier B) against a high-purity research-grade standard. We will focus on two critical areas:
-
Purity Assessment: Utilizing High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify potential impurities.
-
Synthetic Utility: Evaluating its performance in a model N-alkylation reaction, a common first step in the synthesis of azole compounds.
Purity Analysis: More Than Just a Number
The stated purity on a certificate of analysis is a starting point, but a comprehensive understanding of the impurity profile is crucial for predicting reaction outcomes. Minor impurities can sometimes act as catalysts or inhibitors, drastically altering reaction kinetics and yield.
Experimental Objective
To quantitatively assess the purity of this compound from three different sources and identify any significant impurities using a standardized HPLC method.
Methodology: Reverse-Phase HPLC Protocol
A detailed protocol for the analysis is provided below. This method is designed to be robust and reproducible for the separation of the main compound from potential process-related impurities or degradation products.
Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound from each source (Supplier A, Supplier B, Research Grade).
-
Dissolve each sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of each stock solution into 9 mL of the mobile phase to create a final concentration of 100 µg/mL.
-
Filter each sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks with an area greater than 0.1%.
-
Workflow for Purity Verification
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
This document provides essential procedural guidance for the safe and compliant disposal of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. As a halogenated organic compound, this chemical requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory standards and field-proven best practices.
Hazard Identification and Waste Characterization
This compound is a dichlorinated aromatic ketone. While specific toxicological data for this exact compound is limited, the presence of the dichlorophenyl group places it firmly in the category of halogenated organic compounds .[1][2] Structurally similar chemicals are known to be harmful if swallowed, cause skin and eye irritation, and are often harmful or toxic to aquatic life with long-lasting effects.[3][4][5]
Therefore, from the moment it is designated for disposal, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste . The primary regulatory frameworks governing its disposal in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for hazardous materials.[6][7][8]
Core Disposal Workflow: From Generation to Disposition
The proper management of this chemical waste follows a strict "cradle-to-grave" principle mandated by the RCRA.[6] The workflow below illustrates the critical decision points and actions required from the moment the waste is generated to its final collection by a certified disposal vendor.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Disposal Procedures
Adherence to standardized protocols is essential for safety and compliance. The following steps provide detailed methodologies for handling this waste stream.
Protocol 3.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure proper PPE is worn. This is a baseline requirement under OSHA's guidelines for protecting laboratory workers from chemical exposure.[7][9]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.
Protocol 3.2: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[11] this compound is a halogenated organic compound and must be treated as such.[1][12]
-
Designate a Waste Container: Obtain a chemically compatible container, typically a glass or high-density polyethylene (HDPE) bottle with a secure, screw-top cap.[11] The container must be free from damage or deterioration.[13]
-
Isolate Halogenated Waste: Dedicate this container exclusively for halogenated organic waste.[1][14]
-
Add Waste: Add the this compound waste to the designated container. If it is a solid, it can be added directly. If it is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Secure the Container: Keep the container closed at all times except when actively adding waste.[12][14] This minimizes the release of volatile organic compounds (VOCs) and prevents spills. Do not fill the container beyond 90% capacity to allow for expansion.[11][15]
Protocol 3.3: Container Labeling and Storage
Clear and accurate labeling is an explicit EPA requirement to ensure proper tracking and handling.[16]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[12]
-
Complete the Label: Fill out the label completely and legibly:
-
Write the words "Hazardous Waste." [16]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[1][14] For example: "Waste this compound (approx. 5g), Dichloromethane (approx. 100mL)."
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
Record the accumulation start date (the date the first waste was added).
-
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[11][13][16]
-
The SAA must be clearly marked.
-
The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[13]
-
Emergency Procedures: Spill Management
All personnel handling hazardous chemicals must be trained and equipped for emergency response.[9][17]
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large, releases significant vapors, or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Don PPE: For small, manageable spills, don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated waste bag or container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose of Contaminated Materials: All used absorbent materials, contaminated PPE, and cleaning supplies must be disposed of as hazardous waste in the appropriate solid waste container. Label the container clearly as "Spill Debris containing this compound."
EPA Waste Generator Status and Storage Limits
The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month. This status dictates how long waste can be stored on-site.[16] It is crucial to understand your facility's generator status, as this is determined by the total volume of waste from the entire facility, not just a single lab.[16]
| Generator Status | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 220 lbs) | No time limit (but ≤ 1,000 kg total) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (approx. 2,200 lbs) | Up to 90 days |
Data sourced from EPA regulations.[16]
Final Disposition
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[6]
-
Waste Broker: Your institution's EHS department will coordinate with a waste broker who is trained in profiling, manifesting, and transporting chemical waste.[6]
-
Treatment Method: As a halogenated organic compound, the required method of disposal is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][18] This process is necessary to completely destroy the hazardous constituents and prevent their release into the environment. Land disposal of untreated halogenated organic compounds is prohibited.[2]
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- Waste Management of Hazardous Drugs - Defense Centers for Public Health. (2023, January 25). Defense Health Agency.
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- (2,4-Dichlorophenyl)(4-fluorophenyl)
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- SAFETY DATA SHEET - 4'-Chloroacetophenone. (2025, December 22). Fisher Scientific.
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Personal protective equipment for handling 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
A Researcher's Guide to Safely Handling 1-(2,4-Dichlorophenyl)-2-hydroxyethanone
Hazard Assessment: Understanding the Risks
This compound belongs to the family of chloroacetophenones, which are known to have significant health hazards. Based on data from analogous compounds, this substance should be treated as hazardous. The primary risks include:
-
Acute Toxicity: Harmful if swallowed and potentially fatal if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][5][6]
-
Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[7][8][9]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it's a risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes.[10] A face shield provides an additional layer of protection for the entire face.[1][11] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber) | Gloves must be inspected for integrity before each use. Butyl rubber gloves are recommended for chlorinated compounds.[2][12] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[1] |
| Body | Chemical-resistant apron or lab coat | A complete suit protecting against chemicals should be worn.[1] This protects against splashes and contamination of personal clothing. |
| Respiratory | NIOSH/MSHA approved respirator | Handling should be done in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or if irritation is experienced, a full-facepiece respirator with appropriate cartridges should be used.[1][10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the chemical fume hood to contain any dust or vapors. Use a tared container to minimize handling of the raw material.
3.2. Dissolution and Reaction
-
Solvent Addition: Add solvents slowly to the solid material to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Be aware that thermal decomposition may generate irritating and highly toxic gases.[2][12]
-
Maintain Containment: Keep all reaction vessels closed or covered to the extent possible to prevent the release of vapors.
3.3. Post-Reaction Workup and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.
-
Purification: If performing chromatography, ensure the system is properly ventilated.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][12] Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][10] |
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[2] Avoid generating dust.[12]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7][13] Do not allow the chemical to enter drains or waterways.[3][10]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Your commitment to safety is paramount to the success of your work and the well-being of your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
